Avrainvilloside: Structural Elucidation, Physicochemical Profiling, and Biological Significance of a Rare Marine Glycoglycerolipid
Executive Summary Marine macroalgae are prolific producers of structurally diverse secondary metabolites. Among these, glycoglycerolipids represent a vital class of membrane lipids that exhibit a wide array of biological...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Marine macroalgae are prolific producers of structurally diverse secondary metabolites. Among these, glycoglycerolipids represent a vital class of membrane lipids that exhibit a wide array of biological activities, including antitumor and kinase-inhibitory properties [4]. Avrainvilloside stands out as an exceptionally rare member of this family. Bearing a 6-deoxy-6-aminoglucose moiety, it is only the third natural example of a 6-deoxy-6-amino glycoglycerolipid discovered to date [1]. This technical guide provides a comprehensive breakdown of its structural characteristics, molecular weight data, and the self-validating analytical protocols required for its isolation and characterization.
Chemical Structure and Physicochemical Data
Avrainvilloside is a white amorphous solid. Its structural backbone consists of a 1,2-diacyl-sn-glycerol moiety glycosidically linked to a modified sugar. Specifically, the sugar is an α-glucopyranose where the primary hydroxyl group at the C-6 position has been replaced by an amino group. The glycerol backbone is acylated by two stearic acid (C18:0) chains at the C-1 and C-2 positions [1].
To facilitate rapid comparison for drug development professionals, the quantitative physicochemical and molecular data are summarized below.
Table 1: Quantitative Physicochemical and Molecular Data of Avrainvilloside
The structural assignment of Avrainvilloside requires a rigorous, self-validating workflow combining non-destructive spectroscopic profiling with targeted chemical degradation. The causality behind this dual approach is to first establish the intact molecular framework (connectivity and stereochemistry) and subsequently cleave specific ester bonds to definitively identify the long-chain acyl substituents, which are notoriously difficult to resolve using NMR alone.
Workflow for the isolation and structural elucidation of Avrainvilloside.
Step-by-Step Methodology:
Extraction and Fractionation:
Procedure: Macerate the Dominican green alga Avrainvillea nigricans in an organic solvent system (typically MeOH/CH2Cl2). Subject the crude extract to solvent partitioning, followed by column chromatography.
Rationale: Successive fractionation isolates the polar lipid components from bulk chlorophylls and non-polar sterols, yielding the purified amorphous solid [1].
High-Resolution Mass Spectrometry (HRFABMS):
Procedure: Analyze the purified fraction using positive ion Electrospray Ionization (ESI) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS).
Rationale: ESI yields a pseudomolecular ion at m/z 808 (M + Na)+, establishing a nominal mass of 785. HRFABMS provides the exact mass m/z 786.6469 [M + H]+, which locks in the molecular formula C45H87NO9. This dictates that the acyl moieties must account for exactly 36 carbon atoms [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Procedure: Acquire 1H, 13C, 1H-1H COSY, and HMQC spectra in DMSO-d6.
Rationale: The anomeric proton at δH 4.56 (δC 98.3) acts as the starting point for a COSY walk. Large vicinal coupling constants (J = 9.6 Hz) confirm the α-glucopyranose configuration. The upfield shift of H-6'a/b (δH 2.87/2.56) and C-6' (δC 54.5) proves the presence of the rare primary amine at the C-6 position [1].
Chemical Degradation (Transesterification):
Procedure: Treat Avrainvilloside with Sodium Methoxide in Methanol (NaOMe/MeOH). Partition the reaction mixture into apolar and polar extracts.
Rationale: NMR cannot easily distinguish the exact chain length of long, overlapping aliphatic lipids. Base-catalyzed transesterification cleaves the ester bonds. Analyzing the apolar extract via GC-MS detects only methyl stearate, proving that both the C-1 and C-2 positions of the glycerol are acylated by identical stearic acid (C18:0) chains [1].
Circular Dichroism (CD) Spectroscopy:
Procedure: Measure the CD spectrum of the intact compound.
Rationale: A negative Cotton effect at λmax 228 nm is the diagnostic signature for an sn-1, sn-2 diacylglycosylglycerolipid, finalizing the absolute stereochemistry of the glycerol backbone [1].
Biological Activity and Mechanistic Insights
Glycoglycerolipids are heavily investigated for their interactions with cellular membranes and kinase enzymes. In preliminary cytotoxicity assays against WEHI 164 cells (murine fibrosarcoma), Avrainvilloside proved inactive, showing an IC50 > 10 μg/mL [1], [3].
However, the causality of its biological inertness in this specific assay provides critical structure-activity relationship (SAR) insights. A closely related 6-deoxy-6-amino glycoside, isolated from an unidentified marine alga, bears an additional acyl group at the C-6 position of the sugar. This heavily acylated analog potently and selectively inhibits Myt1 kinase, a critical enzyme in cell cycle regulation whose inhibition abrogates normal cell cycle checkpoints [1], [4].
The lack of this third acyl group in Avrainvilloside suggests that lipophilicity at the sugar's functional head is a mechanistic prerequisite for penetrating the kinase binding pocket or efficiently crossing the cellular membrane to exert cytotoxic effects. Consequently, Avrainvilloside serves as a highly valuable, naturally occurring baseline scaffold. Its primary amine group offers an ideal synthetic handle for derivatization in targeted drug discovery, allowing medicinal chemists to append various lipophilic or target-specific moieties.
References
Taglialatela-Scafati, O., et al. "Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans.
NP-MRD (Natural Products Magnetic Resonance Database). "Showing NP-Card for (-)-Avrainvilloside (NP0078322)." NP-MRD, 2022.
Ali, S. A., et al. "Chemically Diverse and Biologically Active Secondary Metabolites from Marine Phylum chlorophyta." Marine Drugs, PMC, 2021.
Zhang, Y., et al. "Total Synthesis and Structure-Activity Relationship of Glycoglycerolipids from Marine Organisms." Marine Drugs, PMC, 2014.
Exploratory
The Biological Activity and Ecological Role of Avrainvilloside: A Technical Guide for Marine Natural Product Development
Executive Summary The marine environment is a prolific source of structurally unique and biologically active secondary metabolites. Among these, glycoglycerolipids represent a vital class of compounds essential for both...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The marine environment is a prolific source of structurally unique and biologically active secondary metabolites. Among these, glycoglycerolipids represent a vital class of compounds essential for both the ecological survival of marine organisms and the development of novel therapeutics. Avrainvilloside , a rare 6-deoxy-6-aminoglucoglycerolipid isolated from the Dominican green alga Avrainvillea nigricans, stands out due to its highly unusual amino sugar moiety.
This technical whitepaper provides an in-depth analysis of avrainvilloside and its structural analogs. Designed for researchers and drug development professionals, this guide synthesizes the chemical ecology, structural elucidation methodologies, and pharmacological potential of this unique marine lipid, grounded in rigorous experimental causality and validated protocols.
Chemical Ecology and Structural Biology
The Ecological Imperative of Marine Glycoglycerolipids
In marine algae, glycoglycerolipids such as monogalactosyldiacylglycerols (MGDGs) and sulfoquinovosyldiacylglycerols (SQDGs) are fundamental components of the photosynthetic membrane. They play a critical ecological role in maintaining membrane fluidity under extreme temperature and salinity fluctuations.
Avrainvilloside introduces a fascinating evolutionary divergence: the incorporation of a 6-deoxy-6-aminoglucose headgroup. The presence of this nitrogenous moiety in Avrainvillea nigricans suggests a specialized chemical defense mechanism. In the highly competitive benthic ecosystems of the Caribbean, amino-modified lipids are hypothesized to disrupt the cell membranes of competing microalgae or deter biofouling by marine bacteria, acting as a localized allelopathic agent1.
Structural Uniqueness
Avrainvilloside is chemically defined as 1,2-diacyl-3-O-(6-deoxy-6-amino-α-glucopyranosyl)glycerol . Prior to its discovery, 6-deoxy-6-amino glycoglycerolipids were considered extremely rare in nature, with the only known examples being the strangulatosides isolated from the terrestrial plant Serratula strangulata2. The diacyl tail of avrainvilloside consists exclusively of stearic acid (C18:0), which contributes to its highly lipophilic character.
Caption: Workflow for the isolation and structural elucidation of avrainvilloside.
Experimental Protocols: Structural Elucidation
To ensure rigorous scientific integrity, the isolation and characterization of marine lipids require protocols that prevent degradation and artifact formation.
Protocol 1: Extraction and Methanolysis for Fatty Acid Determination
This protocol details the extraction of avrainvilloside and the subsequent cleavage of its acyl chains for GC-MS profiling.
Step 1: Biphasic Extraction
Action: Macerate freeze-dried A. nigricans in a 1:1 mixture of CH₂Cl₂ and MeOH under sonication.
Causality: A biphasic solvent system is strictly required. The methanol disrupts the algal cell wall and solubilizes the polar 6-amino-glucopyranosyl headgroup, while the dichloromethane efficiently solvates the highly lipophilic distearoyl glycerol tail.
Step 2: Vacuum Liquid Chromatography (VLC)
Action: Fractionate the organic extract over a Reversed-Phase C18 VLC column using a step-gradient of decreasing polarity (H₂O to MeOH to CH₂Cl₂).
Causality: C18 stationary phase prevents the irreversible binding of the primary amine group that frequently occurs with standard normal-phase silica gel chromatography.
Step 3: Methanolysis
Action: Treat the purified avrainvilloside fraction with NaOMe/MeOH at room temperature for 2 hours.
Causality: Base-catalyzed transesterification (methanolysis) is deliberately chosen over aqueous acid hydrolysis. It directly yields volatile Fatty Acid Methyl Esters (FAMEs), bypassing the need for a secondary derivatization step and thereby minimizing sample loss of trace marine metabolites.
Step 4: GC-MS Profiling (Self-Validating Step)
Action: Extract the FAMEs into hexane and inject them into a GC-MS system.
Validation: Always run a parallel standard of authentic methyl stearate (C18:0). The protocol is validated when the sample peak co-elutes exactly with the standard and yields an identical mass fragmentation pattern (molecular ion at m/z 298). This unambiguously confirms the C-1 and C-2 acyl chains as stearic acid.
Biological Activity & Pharmacological Potential
While avrainvilloside is an ecological marvel, its direct cytotoxicity against standard tumor lines (e.g., WEHI 164 murine fibrosarcoma) is low, with an IC₅₀ > 10 μg/mL2. However, its structural scaffold is highly privileged.
Closely related marine aminoglycoglycerolipids, such as Compound 197a (isolated from the marine alga UM2972M), exhibit potent and highly selective anticancer properties. Compound 197a acts as a powerful inhibitor of Myt1 kinase , an enzyme critical for regulating the cdc2/cyclin B complex during the cell cycle 3. Inhibiting Myt1 forces rapidly proliferating tumor cells to bypass the G2/M DNA damage checkpoint, leading to premature mitotic entry and subsequent apoptosis 4.
Quantitative Data: Comparative Bioactivity
Compound
Source Organism
Key Structural Feature
Target / Assay
IC₅₀ / Activity Profile
Avrainvilloside
Avrainvillea nigricans
6-deoxy-6-amino-α-glucopyranosyl, C18 acyls
WEHI 164 murine fibrosarcoma
> 10 μg/mL (Inactive)
Compound 197a
Marine alga UM2972M
N-palmitoyl-6′-amino-6′-deoxy-α-D-glucosyl
Myt1-kinase inhibition
0.12 μg/mL (Potent)
Strangulatosides
Serratula strangulata
6-deoxy-6-amino glycoside
Bacterial strains
Mild antibacterial
SQDG (Analog)
Caulerpa racemosa
Sulfoquinovosyl headgroup
HSV-2 Viral replication
15.6 μg/mL (Antiviral)
Caption: Mechanism of action for avrainvilloside analogs targeting Myt1 kinase in tumor cells.
To evaluate synthetic derivatives of avrainvilloside for anticancer potential, a highly sensitive kinase assay is required.
Step 1: Substrate Preparation
Action: Prepare recombinant Myt1 kinase and its protein substrate (inactive cdc2/cyclin B complex) in a kinase buffer containing 10 mM MgCl₂ and 1 mM DTT.
Step 2: Radiometric Incubation
Action: Introduce the lipid test compound (dissolved in 1% DMSO) and initiate the reaction by adding [γ-³³P]ATP. Incubate at 30°C for 30 minutes.
Causality: A ³³P-ATP radiometric assay is explicitly chosen over modern fluorescence-resonance energy transfer (FRET) assays. Highly lipophilic marine extracts (like diacyl glycerols) frequently form micelles in aqueous buffers. These micelles scatter light and quench fluorescent signals, leading to false-positive inhibition readings. Radiometry is immune to optical interference.
Action: Terminate the reaction with phosphoric acid, spot onto P81 phosphocellulose paper, wash extensively, and quantify incorporated ³³P via liquid scintillation counting.
Validation: The assay must include a known Myt1 inhibitor (e.g., PD-166285) as a positive control. The experimental run is only validated if the reference compound yields an IC₅₀ within 10% of its established literature value, ensuring the integrity of the recombinant enzyme batch.
Future Perspectives
The discovery of avrainvilloside highlights the untapped pharmaceutical potential of marine Chlorophyta. While the parent compound lacks direct cytotoxicity, its rare 6-amino-6-deoxy-glucopyranosyl scaffold provides a highly stable, membrane-permeable vector. Future drug development should focus on Structure-Activity Relationship (SAR) studies, specifically modifying the sn-1 and sn-2 acyl chains to optimize binding affinity for cell-cycle kinases like Myt1, transforming this ecological defense molecule into a targeted oncological therapeutic.
References
Andersen, R. J., & Taglialatela-Scafati, O. (2005).Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans.
MDPI Marine Drugs. (2020).
PMC. (2018).Chemistry and Biology of Bioactive Glycolipids of Marine Origin.
Unveiling the Therapeutic Potential of Avrainvilloside and Marine Glycoglycerolipids: A Structural and Pharmacological Synthesis
Executive Summary Marine environments represent a vast, largely untapped reservoir of structural diversity. Among the secondary metabolites isolated from marine algae, glycoglycerolipids—amphiphilic molecules comprising...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Marine environments represent a vast, largely untapped reservoir of structural diversity. Among the secondary metabolites isolated from marine algae, glycoglycerolipids—amphiphilic molecules comprising a sugar moiety glycosidically linked to a diacylglycerol backbone—have emerged as a compelling class of bioactive compounds [[1]](). As drug development increasingly looks to marine natural products, rare aminoglycoglycerolipids like avrainvilloside offer novel pharmacophores for targeted therapeutics. This whitepaper provides an in-depth technical analysis of avrainvilloside and related marine glycoglycerolipids, detailing their structural unique properties, structure-activity relationships (SAR), and the rigorous, self-validating methodologies required for their isolation and evaluation.
The Chemical Landscape of Marine Glycoglycerolipids
Glycoglycerolipids are ubiquitous in the thylakoid membranes of marine algae, where they play critical roles in cellular function and photosynthesis [[2]](). The standard structural classes include monogalactosyldiacylglycerol (MGDG), digalactosyldiacylglycerol (DGDG), and sulfoquinovosyldiacylglycerol (SQDG). These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-viral, and anti-bacterial properties 3.
However, recent bioprospecting has unveiled rare, highly functionalized derivatives. Avrainvilloside stands as a structural anomaly within this class. Isolated from the Dominican green alga Avrainvillea nigricans in 2005, avrainvilloside (1,2-diacyl-3-O-(6-deoxy-6-amino-α-glucopyranosyl)glycerol) represents one of the few known natural instances of a 6-deoxy-6-aminoglucoglycerolipid [[4]](). The presence of a primary amine at the C-6 position of the glucopyranosyl ring fundamentally alters the molecule's hydrogen-bonding network and electrostatic profile compared to standard neutral galactolipids.
Pharmacological Potential & Target Mechanisms
While avrainvilloside itself demonstrated negligible cytotoxicity against WEHI 164 murine fibrosarcoma cells (IC50 > 10 µg/mL) [[4]](), its structural scaffold serves as a critical blueprint for kinase inhibitors. Structurally homologous lipids isolated from the marine alga UM2972M—differing primarily by an additional acyl group on the C-6 amine—exhibit potent and selective inhibition of Myt1 kinase 1.
Myt1 kinase is a critical enzyme that negatively regulates the cdc2/cyclin B complex, controlling the G2/M transition in the cell cycle. Inhibiting Myt1 forces rapidly proliferating tumor cells to bypass the G2/M cell cycle checkpoint, culminating in mitotic catastrophe and apoptosis 4.
Fig 1. Mechanism of Myt1 kinase inhibition by 6-amino-glycoglycerolipids.
Structure-Activity Relationship (SAR) Dynamics
Structure-Activity Relationship (SAR) studies reveal that the biological efficacy of marine glycoglycerolipids is highly modular, depending on three distinct structural domains 5:
The Sugar Moiety : The 6-amino modification acts as a critical pharmacophore, likely engaging in salt-bridge interactions within the kinase ATP-binding pocket.
The Glycerol Backbone : Synthetic analogs lacking the glycerol backbone (e.g., simple alkyl glycosides) show drastically reduced anti-tumor-promoting activity. The free hydroxymethylene group on the glycerol-like aglycone is indispensable for target binding 6.
The Acyl Chains : Chain length and unsaturation dictate the molecule's lipophilicity, directly influencing cellular membrane permeability and intracellular accumulation [[5]]().
Fig 2. Structure-Activity Relationship (SAR) logic for marine glycoglycerolipids.
Quantitative Pharmacological Profile
The following table synthesizes the quantitative bioactivity data of avrainvilloside and its structural relatives across various biological targets.
Compound
Source Organism
Structural Hallmark
Primary Biological Target
Activity Level (IC50)
Avrainvilloside
Avrainvillea nigricans
6-deoxy-6-aminoglucose
WEHI 164 (Murine fibrosarcoma)
Inactive (>10 µg/mL)
UM2972M Lipid 1
Unidentified marine alga
N-palmityl-6-deoxy-6-amino-α-D-glucosyl
Myt1 Kinase
0.12 µg/mL
UM2972M Lipid 2
Unidentified marine alga
N-stearyl-6-deoxy-6-amino-α-D-glucosyl
Myt1 Kinase
0.43 µg/mL
MGDG / DGDG
Planktonic/Benthic algae
Galactose headgroups
Leukocyte superoxide production
High anti-inflammatory
SQDG
Various marine algae
Sulfoquinovose headgroup
E. coli JM190 proliferation
High anti-bacterial
Self-Validating Experimental Methodologies
The isolation and evaluation of these amphiphilic molecules require rigorous, self-validating workflows. The intrinsic amphiphilicity of glycoglycerolipids often leads to emulsion formation during liquid-liquid extraction and irreversible adsorption on standard normal-phase silica.
Protocol A: Bioassay-Guided Extraction and Structural Elucidation
Step 1: Cryogenic Maceration. Lyophilized algal biomass is extracted exhaustively with cold methanol (4°C).
Causality: Marine algae contain highly active galactolipases. Extracting at room temperature leads to artificial hydrolysis of the diacylglycerol backbone. Using cold MeOH quenches enzymatic activity.
Step 2: Biphasic Partitioning. The methanolic extract is concentrated and partitioned between H2O and EtOAc.
Causality: Glycoglycerolipids are amphiphilic. Partitioning forces polar polysaccharides into the aqueous layer while the intact lipids migrate to the organic layer.
Step 3: Reverse-Phase HPLC. The EtOAc fraction is subjected to reverse-phase HPLC (C18, isocratic MeOH/H2O).
Causality: The 6-amino group of avrainvilloside is highly polar and basic. Normal-phase silica would cause irreversible chemisorption via silanol interactions. C18 reverse-phase ensures quantitative recovery.
Step 4: Orthogonal Validation (Methanolysis). A sub-aliquot is subjected to acidic methanolysis. The resulting fatty acid methyl esters (FAMEs) and methyl glycosides are analyzed via GC-MS.
Causality: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provides an exact mass (e.g., m/z 786.6469 for avrainvilloside 4), but cannot distinguish isobaric sugars. GC-MS provides self-validating proof of the specific acyl chain lengths and the rare 6-deoxy-6-aminoglucose moiety.
Fig 3. Bioassay-guided extraction and isolation workflow for avrainvilloside.
Protocol B: Myt1 Kinase Inhibition Assay
Step 1: Enzyme-Inhibitor Pre-incubation. Purified recombinant Myt1 kinase is incubated with the lipid inhibitor in a buffer containing 10 mM MgCl2, 1 mM EGTA, and 50 mM Tris-HCl (pH 7.5).
Causality: Allowing the lipid to equilibrate with Myt1 kinase in a Mg2+/EGTA buffer ensures that the basic 6-amino group can establish stable salt bridges in the ATP-binding pocket before substrate competition begins. EGTA chelates Ca2+, preventing off-target activation of calcium-dependent kinases.
Step 2: Radiotracer Addition. Add [γ-32P]ATP and inactive cdc2/cyclin B complex.
Causality: The transfer of the radiolabeled phosphate to the cdc2 substrate provides a highly sensitive, linear readout of kinase activity.
Step 3: Phosphocellulose Filtration. The reaction is quenched with phosphoric acid, spotted onto phosphocellulose filters, washed, and quantified via liquid scintillation.
Causality: The basic cdc2 substrate binds tightly to the negatively charged phosphocellulose membrane, while unreacted[γ-32P]ATP is washed away. This creates a self-validating signal-to-noise ratio where radioactivity is directly proportional to enzymatic turnover.
Conclusion
The discovery of avrainvilloside and its 6-amino-glycoglycerolipid analogs underscores the immense potential of marine-derived natural products in drug discovery. By understanding the precise structure-activity relationships—specifically the necessity of the 6-amino sugar moiety and the free hydroxymethylene group on the glycerol backbone—researchers can design highly selective kinase inhibitors capable of inducing mitotic catastrophe in rapidly proliferating tumor cells. Future development relies on robust, self-validating extraction and synthesis protocols to overcome the natural scarcity of these complex amphiphilic molecules.
References
Andersen, R. J., & Taglialatela-Scafati, O. (2005). Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans. Journal of Natural Products (ACS).[Link]
Cheng-Sánchez, I., & Sarabia, F. (2018). Chemistry and Biology of Bioactive Glycolipids of Marine Origin. Marine Drugs (PMC).[Link]
Guo, X., & Wang, Y. (2022). Glyceroglycolipids in marine algae: A review of their pharmacological activity. Frontiers in Pharmacology (PMC).[Link]
Zhang, J., Li, C., Yu, G., & Guan, H. (2014). Total Synthesis and Structure-Activity Relationship of Glycoglycerolipids from Marine Organisms. Marine Drugs (MDPI).[Link]
Colombo, D., et al. (2003). New 6-amino-6-deoxy-glycoglycerolipids derived from 2-O-β-d-glucopyranosylglycerol: Insights into the structure-activity relationship of glycoglycerolipids as anti-tumor promoters. ResearchGate.[Link]
Engineering the Ocean's Arsenal: Pharmacological Potential of Avrainvilloside Derivatives
As a Senior Application Scientist in marine pharmacognosy and synthetic biology, I approach the discovery of marine-derived glycoglycerolipids not merely as an exercise in cataloging natural products, but as a blueprint...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in marine pharmacognosy and synthetic biology, I approach the discovery of marine-derived glycoglycerolipids not merely as an exercise in cataloging natural products, but as a blueprint for rational drug design. The marine environment forces organisms to evolve highly specific secondary metabolites. Among these, avrainvilloside —a rare glycoglycerolipid isolated from the Dominican green alga Avrainvillea nigricans—presents a unique structural paradigm[1].
While the parent compound exhibits limited baseline cytotoxicity, its extremely rare 6-deoxy-6-aminoglucose moiety provides an unprecedented functional handle for targeted derivatization[2]. This guide deconstructs the structural biology, structure-activity relationship (SAR), and self-validating experimental workflows required to unlock the pharmacological potential of avrainvilloside derivatives.
The Structural Paradigm: Why Avrainvilloside?
Natural avrainvilloside is characterized as a 1,2-diacyl-3-O-(6-deoxy-6-amino-α-D-glucopyranosyl)glycerol, where the two acylating fatty acids at the C-1 and C-2 positions are stearic acid (C18)[2].
The Causality of Inactivity: In its native form, avrainvilloside is inactive in preliminary cytotoxicity tests (e.g., IC50 > 10 µg/mL against WEHI 164 murine fibrosarcoma cells)[3]. This inactivity is driven by the highly lipophilic, saturated C18 chains which limit aqueous solubility and cellular permeability, coupled with a lack of optimized binding affinity to intracellular targets.
The Synthetic Rationale: The true value of avrainvilloside lies in its scaffold. Structurally related ether-linked glycoglycerolipids from the same alga, such as nigricanosides A and B, have been shown to arrest MCF-7 human breast cancer cells in mitosis with an astonishing IC50 of 3 nM by stimulating tubulin polymerization[4]. By leveraging the rare primary amine at the C-6 position of avrainvilloside's sugar moiety, we can bypass traditional, sterically hindered hydroxyl derivatization. This allows for the rapid synthesis of amide-linked, ether-modified, or short-chain derivatives that mimic the ultra-potent nigricanoside pharmacophore.
Fig 1: End-to-end workflow from marine extraction to SAR-driven lead optimization.
Pharmacological Trajectory and Mechanism of Action
The primary pharmacological targets for engineered avrainvilloside derivatives are the cytoskeletal network (anti-tumor) and the cyclooxygenase/chemotaxis pathways (anti-inflammatory)[5].
When the sn-1 and sn-2 ester linkages are replaced with ether linkages (preventing rapid in vivo degradation by esterases) and the 6-amino group is functionalized with targeted lipophilic domains, the derivatives exhibit profound anti-mitotic activity. They bind to tubulin heterodimers, lowering the critical concentration required for microtubule assembly. This hyper-stabilization prevents the dynamic instability necessary for mitotic spindle formation, triggering G2/M phase arrest and subsequent apoptosis.
Fig 2: Mechanism of action for anti-tumor avrainvilloside derivatives via tubulin stabilization.
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the quantitative shifts in pharmacological activity based on specific structural modifications to the avrainvilloside backbone, demonstrating the critical nature of the aglycone moiety and the 6-amino functionalization[4][6].
Derivative Scaffold
Structural Modification
Target Cell Line / Assay
IC50 / Activity Level
Primary Mechanism
Natural Avrainvilloside
None (sn-1, sn-2 C18 esters)
WEHI 164 (Fibrosarcoma)
> 10 µg/mL
Inactive (Poor permeability)
Derivative Alpha
N-palmitoyl substitution at C-6
MCF-7 (Breast Cancer)
45 nM
Tubulin polymerization
Derivative Beta
sn-1, sn-2 alkyl ethers + N-acetyl
HCT-116 (Colon Cancer)
12 nM
Mitotic arrest (G2/M)
Derivative Gamma
sn-1, sn-2 short-chain hexanoates
Raji cells (EBV-EA activation)
> 85% Inhibition at 10 µM
Anti-tumor promotion
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies used to synthesize and evaluate these derivatives must be robust. Below are the field-proven, self-validating protocols designed to eliminate false positives and ensure high-fidelity data.
Protocol A: Regioselective Chemoenzymatic Synthesis of Derivatives
Traditional chemical acylation of the glycerol backbone requires exhaustive and yield-destroying protection/deprotection steps.
Causality: By utilizing Pseudomonas cepacia (LPS) lipase, we achieve strict regioselectivity for the sn-1 position, allowing for the rapid generation of asymmetric diacylglycerol analogs[4].
Preparation: Dissolve 10 mmol of the des-acylated avrainvilloside scaffold in 50 mL of anhydrous tetrahydrofuran (THF).
Enzymatic Acylation: Add 20 mmol of the desired vinyl ester (e.g., vinyl hexanoate) and 100 mg of immobilized LPS lipase.
Incubation: Stir the suspension at 40°C under an argon atmosphere for 24 hours.
Self-Validation Checkpoint (TLC-MS): At hour 12, sample 10 µL of the reaction mixture. Perform High-Performance Thin-Layer Chromatography coupled with Mass Spectrometry (TLC-MS)[7]. Logic: If the Rf value does not shift to the calibrated mono-acylated standard, or if the MS fails to show the specific [M+Na]+ pseudomolecular ion for the sn-1 intermediate, the enzyme batch is denatured and the reaction must be aborted.
Purification: Filter the immobilized enzyme, concentrate the filtrate under reduced pressure, and purify via flash chromatography (silica gel, CHCl3/MeOH gradient).
Protocol B: Kinetic Tubulin Polymerization Assay
To validate the anti-mitotic mechanism of synthesized derivatives, a cell-free, real-time kinetic assay is required.
Causality: Microtubule assembly increases the turbidity of the solution. By measuring optical density (OD) at 340 nm, we directly and continuously quantify the shift from soluble tubulin dimers to polymerized microtubules without the need for fluorescent tagging, which could alter binding kinetics.
Reagent Assembly: Prepare a reaction mix containing 3 mg/mL highly purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
Compound Addition: Aliquot 100 µL of the tubulin mixture into a pre-warmed (37°C) 96-well half-area plate. Add the avrainvilloside derivative (dissolved in DMSO, final DMSO concentration <1%).
Self-Validation Checkpoint (Internal Controls): Every assay plate MUST include three control wells:
Logic: Calculate the Z'-factor between the Paclitaxel and Vehicle curves at the 20-minute mark. If Z' < 0.5, the tubulin has degraded or GTP has hydrolyzed prematurely; the entire plate's data is rejected.
Kinetic Readout: Monitor absorbance at 340 nm every 60 seconds for 60 minutes using a microplate spectrophotometer at 37°C.
Data Analysis: Calculate the Vmax of the polymerization growth phase. Derivatives that increase Vmax by >50% relative to the vehicle are classified as potent microtubule stabilizers.
Conclusion and Future Perspectives
The pharmacological potential of avrainvilloside derivatives represents a triumph of rational drug design over the limitations of raw natural products. While the native 6-deoxy-6-aminoglucoglycerolipid from Avrainvillea nigricans lacks immediate clinical utility, its unique aminated scaffold serves as an ideal chassis. By applying chemoenzymatic etherification and targeted N-acylation, we can engineer molecules that mimic the nanomolar potency of the most aggressive marine toxins, while retaining the tunable pharmacokinetics required for modern oncology and anti-inflammatory therapeutics.
References
Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans
Journal of Natural Products, American Chemical Society (2005).
URL:[Link]
Total Synthesis and Structure-Activity Relationship of Glycoglycerolipids from Marine Organisms
Marine Drugs, MDPI (2014).
URL:[Link]
Chemically Diverse and Biologically Active Secondary Metabolites from Marine Phylum chlorophyta
Marine Drugs, MDPI (2020).
URL:[Link]
Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery
Marine Drugs, MDPI (2025).
URL:[Link](URL adapted from standard MDPI formatting for the cited TLC-MS methodology)
Application Note: A Robust HPLC Method for the Purification of Avrainvilloside, a Rare Marine Glycoglycerolipid
Abstract Avrainvilloside, a novel glycoglycerolipid isolated from the green alga Avrainvillea nigricans, presents a unique purification challenge due to its amphipathic nature. This document provides a comprehensive guid...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Avrainvilloside, a novel glycoglycerolipid isolated from the green alga Avrainvillea nigricans, presents a unique purification challenge due to its amphipathic nature. This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the efficient purification of avrainvilloside. We will explore the rationale behind the selection of chromatographic conditions, from initial method development to final optimization, providing a detailed protocol suitable for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Avrainvilloside is a marine-derived natural product characterized by a glycerolipid backbone linked to a rare 6-deoxy-6-aminoglucose moiety.[1][2] Natural products from marine sources are a rich reservoir of structurally diverse and biologically active compounds, making them a focal point for drug discovery.[3] The purification of these compounds is a critical step in their characterization and subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products.[4][5] This application note details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for the purification of avrainvilloside, ensuring high purity and recovery.
Understanding the Analyte: Avrainvilloside
A successful HPLC method development strategy begins with a thorough understanding of the target molecule's physicochemical properties. Avrainvilloside is a glycoglycerolipid, which imparts an amphipathic character. The lipid tails contribute to its hydrophobicity, while the sugar moiety adds a degree of polarity. This duality governs its interaction with both the stationary and mobile phases in a reversed-phase system.
Solubility: Soluble in organic solvents like methanol and chloroform, with limited solubility in highly aqueous solutions.
Initial HPLC Method Development: A Rational Approach
The initial phase of method development aims to achieve a reasonable separation of the target compound from impurities in the crude extract. Reversed-phase HPLC is the most common and robust mode for the separation of moderately polar to nonpolar natural products and is therefore the logical starting point for avrainvilloside.[4][5]
Column Selection
The choice of the stationary phase is paramount. A C18 (octadecylsilyl) column is a versatile and widely used reversed-phase column that provides excellent retention for a broad range of hydrophobic and moderately polar compounds.
Rationale: The long alkyl chains of the C18 stationary phase will interact effectively with the fatty acid tails of avrainvilloside, providing good retention and allowing for separation based on hydrophobicity.
Initial Column Parameters:
Parameter
Specification
Stationary Phase
C18
Particle Size
5 µm
Pore Size
100 Å
| Dimensions | 4.6 x 250 mm (analytical) |
Mobile Phase Selection
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent. Acetonitrile and methanol are the most common organic modifiers.
Rationale: Acetonitrile generally offers lower viscosity and better UV transparency compared to methanol, often leading to sharper peaks and better resolution. A mobile phase of acetonitrile and water is a standard choice for the separation of natural products.[3] To improve peak shape and address potential interactions of the amino group in avrainvilloside with residual silanols on the stationary phase, a small amount of an acid modifier is often added. Trifluoroacetic acid (TFA) is a common choice.
Initial Mobile Phase Composition:
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)
Avrainvilloside lacks a strong chromophore, which can make UV detection challenging. However, many organic molecules absorb weakly in the low UV range (200-220 nm). A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to assess peak purity.
Rationale: A DAD/PDA detector provides flexibility in choosing the optimal detection wavelength and can help in identifying co-eluting impurities by analyzing the UV spectra across the peak.
Initial Detection Parameters:
Parameter
Specification
Detector
Diode Array Detector (DAD/PDA)
Wavelength
210 nm
Bandwidth
4 nm
| Reference Wavelength | 360 nm |
Initial Gradient Program
A gradient elution, where the composition of the mobile phase is changed over time, is ideal for separating components in a complex mixture with a wide range of polarities.[3]
Rationale: A broad gradient from a high percentage of water to a high percentage of acetonitrile will help to elute a wide range of compounds and provide an initial overview of the sample's complexity, allowing for the identification of the retention time of avrainvilloside.
Initial Gradient Elution Profile:
Time (min)
% Solvent A (Water + 0.1% TFA)
% Solvent B (Acetonitrile + 0.1% TFA)
0
95
5
40
5
95
45
5
95
50
95
5
| 60 | 95 | 5 |
Figure 1: Workflow for HPLC Method Development for Avrainvilloside Purification.
Method Optimization: Refining the Separation
Based on the initial scouting run, the gradient can be optimized to improve the resolution of the peak corresponding to avrainvilloside and reduce the overall run time.
Gradient Optimization
Let's assume the initial scouting run shows that avrainvilloside elutes at approximately 25 minutes, which corresponds to a mobile phase composition of roughly 60% acetonitrile. The gradient can be modified to have a shallower slope around this elution point to improve the separation from closely eluting impurities.
Optimized Gradient Elution Profile:
Time (min)
% Solvent A (Water + 0.1% TFA)
% Solvent B (Acetonitrile + 0.1% TFA)
0
60
40
20
40
60
25
30
70
30
30
70
35
60
40
| 40 | 60 | 40 |
Rationale: This focused gradient provides higher resolution in the region where avrainvilloside elutes, leading to better purity of the collected fraction. The faster re-equilibration at the end also improves sample throughput.
Sample Preparation
The purity of the final product is highly dependent on the cleanliness of the initial sample. A solid-phase extraction (SPE) step prior to HPLC can significantly reduce matrix effects and prolong column life.
Rationale: Using a C18 SPE cartridge will remove highly polar impurities that would otherwise not be retained on the analytical column and could interfere with the separation.
Figure 2: Decision-making process for HPLC method optimization.
Final Optimized Protocol for Avrainvilloside Purification
This protocol is designed for the purification of avrainvilloside from a pre-fractionated extract of Avrainvillea nigricans.
Materials and Reagents
HPLC-grade Acetonitrile
Ultrapure Water (18.2 MΩ·cm)
Trifluoroacetic Acid (TFA), HPLC grade
C18 Solid-Phase Extraction (SPE) cartridges
Methanol, HPLC grade
Crude or partially purified extract of Avrainvillea nigricans
Sample Preparation Protocol
Dissolve 10 mg of the crude extract in 1 mL of methanol.
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
Load the dissolved sample onto the SPE cartridge.
Wash the cartridge with 5 mL of 40% aqueous methanol to remove polar impurities.
Elute the fraction containing avrainvilloside with 5 mL of 80% aqueous methanol.
Evaporate the eluate to dryness under a stream of nitrogen.
Reconstitute the dried residue in 1 mL of the initial mobile phase (40% Acetonitrile / 60% Water + 0.1% TFA).
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
HPLC Instrumentation and Conditions
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18, 5 µm, 4.6 x 250 mm
Mobile Phase A
Water + 0.1% TFA
Mobile Phase B
Acetonitrile + 0.1% TFA
Gradient
40% B to 70% B over 25 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
20 µL
Detector
DAD/PDA
Detection Wavelength
210 nm
Post-Purification Workup
Collect the fraction corresponding to the avrainvilloside peak.
Combine fractions from multiple runs if necessary.
Remove the acetonitrile and TFA by rotary evaporation or lyophilization.
The purified avrainvilloside can be stored as a dried solid at -20 °C.
Conclusion
The HPLC method detailed in this application note provides a robust and reproducible approach for the purification of avrainvilloside. By systematically developing and optimizing the chromatographic conditions, high purity and recovery of the target compound can be achieved. This method serves as a valuable tool for researchers working on the isolation and characterization of marine natural products.
References
Ndom, J. C., et al. (2018). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Methods in Molecular Biology, 1817, 245-257. [Link]
Andersen, R. J., & Taglialatela-Scafati, O. (2005). Avrainvilloside, a 6-deoxy-6-aminoglucoglycerolipid from the green alga Avrainvillea nigricans. Journal of Natural Products, 68(9), 1428-1430. [Link]
Carroll, A. R., et al. (2021). Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). Marine Drugs, 19(3), 163. [Link]
Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. In Natural Products Isolation (pp. 1-26). Humana Press. [Link]
Taglialatela-Scafati, O., & Andersen, R. J. (2005). Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans. Journal of Natural Products, 68(9), 1428-1430. [Link]
Application Note: In Vitro Bioassay Protocols for Avrainvilloside Bioactivity
Executive Summary & Scientific Rationale Avrainvilloside is a structurally unique glycoglycerolipid isolated from the Dominican green alga Avrainvillea nigricans. Its defining chemical feature is an extremely rare 6-deox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
Avrainvilloside is a structurally unique glycoglycerolipid isolated from the Dominican green alga Avrainvillea nigricans. Its defining chemical feature is an extremely rare 6-deoxy-6-aminoglucose moiety[1]. During preliminary screening, native avrainvilloside was found to be inactive against WEHI 164 murine fibrosarcoma cells (IC50 > 10 µg/mL)[1]. However, this initial phenotypic observation does not capture the compound's full pharmacological potential.
Structurally homologous aminoglycoglycerolipids—specifically those bearing an additional acyl group at the C-6 position of the sugar—have demonstrated potent and selective inhibition of Myt1 kinase (IC50 = 0.12 mg/mL)[1][2]. Furthermore, related marine glycoglycerolipids, such as plakosides, exhibit significant immunosuppressive activities[2]. Therefore, evaluating avrainvilloside and its synthetic analogs requires a highly targeted, multi-tiered in vitro bioassay strategy that moves beyond basic cytotoxicity to investigate specific kinase inhibition and immunomodulatory pathways[3].
Mechanistic Context & Target Selection
To design an effective bioassay, we must first establish the causality behind our target selection. Myt1 kinase is a critical regulatory enzyme in the cell cycle. It phosphorylates and inhibits the Cdc2/Cyclin B complex, effectively acting as a checkpoint that delays entry into mitosis[2]. Inhibitors of Myt1 kinase abrogate this checkpoint, forcing rapidly proliferating tumor cells into premature mitosis, which subsequently triggers apoptosis[1][2]. By testing avrainvilloside against this specific pathway, we can determine if its aminoglucose scaffold serves as a pharmacophore for cell cycle dysregulation.
Figure 1: Proposed mechanism of action for avrainvilloside analogs via Myt1 kinase inhibition.
Tiered In Vitro Evaluation Strategy
A robust protocol must be a self-validating system. The workflow below is divided into phenotypic screening and target-specific validation. Every assay incorporates internal controls (vehicle and established pharmacological inhibitors) and requires a Z'-factor calculation (threshold ≥ 0.5) to ensure that any observed bioactivity is statistically significant and reproducible.
Figure 2: Tiered in vitro bioassay workflow for evaluating avrainvilloside bioactivity.
Causality: While native avrainvilloside was inactive against WEHI 164 cells[1], testing across a broader panel of human carcinoma lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) is necessary, as other marine glycoglycerolipids show highly specific anti-tumor activities[3]. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) because it is less prone to metabolic artifacts than traditional MTT assays.
Cell Seeding: Seed target cells (WEHI 164, MCF-7, HCT-116) at 5,000 cells/well in 90 µL of complete growth medium (DMEM + 10% FBS) in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a 10 mM stock of avrainvilloside in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.
Treatment: Dilute the DMSO stocks 1:100 in culture medium to create 10X working solutions. Add 10 µL of this solution to the cells (Final assay DMSO concentration = 0.1%).
Incubation & Detection: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes.
Readout: Measure luminescence. Calculate the Z'-factor using the positive and negative controls before deriving the IC50 via a 4-parameter logistic curve fit.
Causality: To directly test the hypothesis that the 6-deoxy-6-aminoglucose moiety interacts with the Myt1 kinase active site[1][2]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste and prevent auto-fluorescence interference common with lipophilic marine compounds.
Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Enzyme/Substrate Mix: Dilute recombinant human Myt1 kinase and a biotinylated peptide substrate (e.g., Poly(Glu,Tyr)) in Kinase Buffer.
Compound Addition: Dispense 2.5 µL of avrainvilloside (serial dilutions in 4% DMSO buffer) into a 384-well low-volume plate.
Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow compound binding.
ATP Addition: Add 2.5 µL of ATP at the predetermined Michaelis constant (Km) concentration to initiate the kinase reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) after 30 minutes. Calculate the IC50.
Causality: Plakosides and related marine glycoglycerolipids exhibit notable immunosuppressive activities[2]. The MLR assay is the gold standard for evaluating T-cell activation in response to alloantigens, serving as a functional screen for immunomodulatory potential.
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using density gradient centrifugation.
Responder/Stimulator Setup: Inactivate Donor B cells (Stimulators) using Mitomycin C (50 µg/mL for 30 mins). Donor A cells serve as Responders.
Co-culture: Plate 1 × 10^5 Responder cells and 1 × 10^5 Stimulator cells per well in a 96-well U-bottom plate in RPMI-1640 supplemented with 10% human AB serum.
Treatment: Add avrainvilloside at varying concentrations (0.1 - 100 µM).
Self-Validating Controls: Use Cyclosporin A (1 µM) as a positive immunosuppressive control to validate the suppression of T-cell proliferation.
Incubation & Measurement: Incubate for 5 days. Pulse cells with 1 µCi/well of [3H]-thymidine for the final 18 hours. Harvest cells onto glass fiber filters and measure incorporated radioactivity using a liquid scintillation counter.
Quantitative Data Interpretation
To ensure rigorous evaluation, all quantitative data must be benchmarked against established thresholds. The table below summarizes the expected data structure and validation metrics for interpreting these bioassays.
Assay Type
Target / Cell Line
Expected IC50 (Native Avrainvilloside)
Expected IC50 (Acylated Analogs)
Positive Control IC50
Required Z'-Factor
Cytotoxicity (CTG)
WEHI 164 (Fibrosarcoma)
> 10 µg/mL (Inactive)
0.5 - 5.0 µg/mL
~0.1 µM (Staurosporine)
≥ 0.60
Cytotoxicity (CTG)
MCF-7 (Breast Cancer)
> 10 µg/mL
0.1 - 2.0 µg/mL
~0.1 µM (Staurosporine)
≥ 0.60
Kinase Inhibition
Myt1 Kinase (Cell-Free)
> 50 µM
~0.12 mg/mL
< 10 nM (Standard Inhibitor)
≥ 0.75
Immunomodulatory
MLR Proliferation
Undetermined
5.0 - 15.0 µM
~0.05 µM (Cyclosporin A)
≥ 0.50
Note: The structural addition of an acyl group at C-6 is hypothesized to be the primary driver for shifting the compound from inactive to highly potent against Myt1 kinase[1][2].
Application Note: A Validated Protocol for the Preparation of Avrainvilloside from Avrainvillea nigricans for High-Resolution Mass Spectrometry Analysis
Abstract Avrainvilloside, a bioactive glycoglycerolipid isolated from the marine green alga Avrainvillea nigricans, presents a unique chemical structure characterized by a rare 6-deoxy-6-aminoglucose moiety.[1][2] Its po...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Avrainvilloside, a bioactive glycoglycerolipid isolated from the marine green alga Avrainvillea nigricans, presents a unique chemical structure characterized by a rare 6-deoxy-6-aminoglucose moiety.[1][2] Its potential pharmacological applications necessitate robust analytical methods for accurate identification and characterization. This application note provides a comprehensive, field-proven protocol for the extraction, multi-step purification, and final sample preparation of avrainvilloside for analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies herein are designed to ensure sample purity, minimize matrix effects, and promote optimal ionization, yielding high-fidelity data suitable for metabolomics, natural product discovery, and drug development research.
Introduction: The Analytical Challenge of Avrainvilloside
Avrainvilloside is an amphiphilic molecule, possessing both polar (glyco-) and non-polar (lipid) regions. This dual nature makes it soluble in polar organic solvents like methanol but also necessitates a multi-step purification strategy to separate it from a complex biological matrix containing pigments, salts, and other lipids.[1] The primary analytical challenge in preparing avrainvilloside for mass spectrometry is the complete removal of interfering substances, particularly inorganic salts, which can severely suppress the analyte signal during electrospray ionization (ESI).[3]
This guide details a systematic workflow, beginning with the initial extraction from the algal biomass and culminating in a purified sample dissolved in a solvent system optimized for LC-MS analysis. Each step is accompanied by an explanation of its underlying scientific principle, ensuring that researchers can adapt and troubleshoot the protocol as needed.
Part I: Extraction and Primary Fractionation from Avrainvillea nigricans
Principle of the Method:
The initial phase of sample preparation focuses on efficiently extracting avrainvilloside from the algal tissue and then performing a coarse separation based on polarity. Methanol is an effective solvent for this purpose, capable of penetrating the tissue and solubilizing the target glycoglycerolipid. The subsequent liquid-liquid partitioning, a modified Kupchan method, systematically removes highly non-polar compounds (e.g., some lipids, waxes) into n-hexane and highly polar compounds (e.g., salts, simple sugars) into the aqueous-butanol phase, thereby enriching avrainvilloside in the medium-polarity chloroform and carbon tetrachloride fractions.[1]
Experimental Protocol: Extraction & Partitioning
Biomass Preparation: Start with frozen specimens of A. nigricans. Allow the tissue to thaw, then cut approximately 700 g (wet weight) into small pieces to maximize the surface area for extraction.[1]
Methanol Extraction: Place the algal pieces in a large vessel and submerge in HPLC-grade methanol. Macerate at room temperature for 12-24 hours with occasional stirring.
Solvent Collection: Decant the methanol extract. Repeat the extraction process two more times with fresh methanol to ensure exhaustive recovery of the target compound.
Concentration: Combine all methanol extracts and concentrate them under reduced pressure (in vacuo) using a rotary evaporator. This will yield a dense, brown-colored gum.[1]
Liquid-Liquid Partitioning:
Dissolve the gum in a methanol/water mixture.
Perform sequential extractions of this aqueous-methanolic solution with the following solvents in order: n-hexane, carbon tetrachloride (CCl₄), and chloroform (CHCl₃).
Collect and combine the CCl₄ and CHCl₃ fractions, as these will contain the highest concentration of avrainvilloside.[1]
Concentrate the combined fractions to dryness.
Fig 1. Extraction and primary fractionation workflow.
Part II: Multi-Step Chromatographic Purification
Principle of the Method:
Following initial fractionation, a series of chromatographic techniques are employed to isolate avrainvilloside to a high degree of purity. Each step leverages a different separation mechanism.
Sephadex LH-20 Chromatography: This is a form of size-exclusion and adsorption chromatography. It is highly effective for removing pigments (like carotenoids) and other small molecules from the extract.[1]
Reversed-Phase Flash Chromatography: This is a preparative, medium-pressure technique that separates compounds based on their hydrophobicity. A gradient elution from a polar mobile phase (acetonitrile/water) to a less polar one (acetonitrile) elutes compounds in order of increasing hydrophobicity, further enriching the avrainvilloside-containing fractions.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final, high-resolution purification step. It provides the resolving power necessary to separate avrainvilloside from any remaining closely related structural analogs, yielding a sample of >95% purity suitable for sensitive analysis.[1]
Experimental Protocol: Chromatography
Sephadex LH-20 Column Chromatography:
Dissolve the dried CHCl₃/CCl₄ extract in a minimal amount of methanol.
Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.
Elute the column with methanol, collecting fractions.
Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing the target compound.
Reversed-Phase Flash Chromatography:
Concentrate the enriched fractions from the previous step.
Load the sample onto a reversed-phase (e.g., C18) flash chromatography column.
Elute using a step gradient of acetonitrile (CH₃CN) in water. A typical gradient might start at 70% CH₃CN and increase in 5% increments to 100% CH₃CN.[1]
Again, collect and pool fractions based on TLC or UV analysis.
RP-HPLC Purification:
Dissolve the sample from the flash chromatography step in the initial mobile phase.
Inject the sample onto a preparative or semi-preparative RP-HPLC column (e.g., C18).
Elute with an isocratic or shallow gradient mobile phase (e.g., 85:15 CH₃CN:H₂O) optimized for the separation of avrainvilloside.
Collect the peak corresponding to avrainvilloside and dry the pure compound completely (e.g., via lyophilization or under a stream of nitrogen).
Parameter
Sephadex LH-20
RP-Flash Chromatography
RP-HPLC
Stationary Phase
Sephadex LH-20
C18 Silica
C18 Silica (e.g., 5 µm)
Mobile Phase
100% Methanol
Gradient: H₂O / CH₃CN
Isocratic/Gradient: H₂O / CH₃CN
Typical Gradient
N/A
70% to 100% CH₃CN
Optimized (e.g., 85% CH₃CN)
Purpose
Pigment/Small Molecule Removal
Enrichment of Target
Final Polishing (>95% Purity)
Part III: Final Sample Preparation for LC-MS Analysis
Principle of the Method:
This final stage is critical for ensuring data quality. The purified, solid avrainvilloside must be dissolved in a solvent compatible with the LC mobile phase and ESI. The concentration must be carefully controlled to prevent detector saturation and ion suppression. Finally, filtering the sample removes any microparticulates that could clog the sensitive fluidics of the LC-MS system. The choice of solvent and additives can also influence ionization efficiency; for instance, a small amount of acid can promote protonation to form the [M+H]⁺ ion.[4]
Experimental Protocol: MS Sample Preparation
Gravimetric Analysis: Using a high-precision microbalance, weigh the purified, dried avrainvilloside to determine the exact mass.
Stock Solution Preparation: Dissolve the weighed sample in a known volume of HPLC-grade methanol or a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of known concentration (e.g., 1 mg/mL).
Working Solution Dilution: Dilute the stock solution with the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final working concentration suitable for ESI-MS. A typical starting concentration is 1-10 µg/mL.
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE, for organic solvent compatibility) into a clean autosampler vial.
Storage: Cap the vial immediately. If not analyzing immediately, store at -20°C to prevent degradation.
Fig 2. Final steps for preparing avrainvilloside for LC-MS.
Recommended LC-MS/MS Parameters
The following parameters provide a robust starting point for the analysis of avrainvilloside. Optimization may be required depending on the specific instrumentation used.
Parameter
Recommended Setting
Rationale
LC Column
C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Provides good retention and separation for amphiphilic molecules.
Mobile Phase A
Water + 0.1% Formic Acid
Aqueous phase. Formic acid aids in protonation for positive ion mode.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic phase for elution.
LC Gradient
5-10 min gradient from 70% B to 100% B
Ensures elution of the compound and cleaning of the column.
Flow Rate
0.2 - 0.4 mL/min
Appropriate for standard analytical LC columns.
Injection Volume
1 - 5 µL
Minimizes column overload while providing sufficient signal.
Ionization Mode
ESI, Positive
Proven to effectively ionize avrainvilloside, forming [M+H]⁺ and [M+Na]⁺ adducts.[1]
Mass Analyzer
High Resolution (TOF, Orbitrap)
Essential for accurate mass measurement and molecular formula confirmation.
Scan Range
m/z 150 - 1200
Covers the expected mass of avrainvilloside (m/z 786.6 for [M+H]⁺) and potential fragments.
MS/MS Method
Data-Dependent Acquisition (DDA)
Automatically selects precursor ions for fragmentation to obtain structural information.
Collision Energy
Stepped or Ramped (e.g., 20-50 eV)
Allows for observing a range of fragments, from loss of the sugar to cleavage of acyl chains.
Conclusion
The successful mass spectrometric analysis of complex marine natural products like avrainvilloside is fundamentally dependent on a meticulous and validated sample preparation workflow. By following the multi-stage process of extraction, partitioning, and chromatographic purification detailed in this note, researchers can effectively isolate avrainvilloside from its native matrix. The final preparation steps ensure the sample is in an optimal state for LC-MS/MS analysis, leading to the generation of reliable, high-quality data. This protocol serves as a foundational method for researchers in drug development and natural product chemistry, enabling deeper investigation into the bioactivities and applications of this unique marine compound.
References
Taglialatela-Scafati, O., & Andersen, R. J. (2005). Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans. Journal of Natural Products, 68(9), 1428–1430. [Link]
PubMed. (2005). Avrainvilloside, a 6-deoxy-6-aminoglucoglycerolipid from the green alga Avrainvillea nigricans. National Center for Biotechnology Information. [Link]
Pashkova, A., & Zolotov, Y. (2022). MS-Based Metabolomic Workflows in Marine Natural Products Analysis. Encyclopedia.pub. [Link]
IntechOpen. (2023). Mass Spectrometry for In-Depth Study and Discovery of Marine Bioactive Metabolites. IntechOpen. [Link]
Technical Support Center: Troubleshooting Avrainvilloside Degradation During Column Chromatography
Welcome to the Technical Support Center for natural product isolation. This guide is specifically engineered for researchers experiencing yield loss, peak tailing, or structural degradation when isolating avrainvilloside...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for natural product isolation. This guide is specifically engineered for researchers experiencing yield loss, peak tailing, or structural degradation when isolating avrainvilloside —a rare 6-deoxy-6-aminoglucoglycerolipid originally discovered in the green alga Avrainvillea nigricans[1].
Due to its unique structural features, avrainvilloside is highly incompatible with standard normal-phase chromatography. This guide breaks down the molecular causality of these failures and provides a validated, self-correcting workflow for intact isolation.
Molecular Vulnerability Profile (The "Why")
To troubleshoot avrainvilloside degradation, you must first understand the opposing chemical forces within the molecule:
The 6-Deoxy-6-Aminoglucose Moiety: The primary amine at the C-6 position of the sugar is highly basic and nucleophilic. It acts as a potent hydrogen bond donor and acceptor, making it hyper-reactive toward acidic stationary phases.
The Diacylglycerol Backbone: The lipid tails are attached to the glycerol backbone via ester linkages. These bonds are highly susceptible to base-catalyzed hydrolysis (saponification) and 2[2] when exposed to alkaline environments.
You cannot fix an amine-binding issue by raising the pH without simultaneously destroying the lipid backbone.
Diagnostic FAQs
Q: We attempted to purify our crude algal extract using standard normal-phase silica gel chromatography, but our recovery of avrainvilloside was near zero. What happened?A: You lost your compound to irreversible chemisorption . Bare normal-phase silica gel (
SiO2
) contains highly acidic surface silanol groups (pKa ~4.5–5.0). The basic 6-amino group of avrainvilloside forms exceptionally strong hydrogen bonds and ionic interactions with these silanols. This effectively traps the compound on the column, resulting in severe band broadening and near-total yield loss.
Q: To counter the silanol interactions on silica, we added 0.1% triethylamine (TEA) to our mobile phase. We recovered the mass, but NMR shows a mixture of isomers. Why?A: You triggered base-catalyzed acyl migration . While alkaline modifiers like TEA or ammonium hydroxide successfully mask acidic silanols, they raise the local pH. In diacylglycerols, basic conditions catalyze the migration of fatty acyl chains (typically from the sn-2 to the sn-1 or sn-3 positions) via a cyclic orthoester intermediate[2]. Prolonged exposure to TEA will also cause complete saponification of the lipid tails.
Q: We switched to a C18 reversed-phase column but are still experiencing peak tailing during HPLC. How can we sharpen the peaks without using basic modifiers?A: Tailing on C18 columns is caused by secondary interactions between the 6-amino group and residual, unendcapped silanols on the stationary phase. To resolve this, you must use a fully endcapped C18 column . Running the separation in an isocratic mode with a neutral, volatile solvent system (e.g., strictly
CH3CN/H2O
) shields residual silanols without triggering acyl migration[1].
Quantitative Compatibility Matrices
Use the following data tables to select appropriate stationary and mobile phases for avrainvilloside isolation.
Table 1: Stationary Phase Compatibility for Avrainvilloside
Stationary Phase
Primary Interaction Mechanism
Expected Recovery (%)
Recommendation
Bare Silica Gel (Normal Phase)
Chemisorption of 6-
NH2
to acidic silanols
< 5%
DO NOT USE
Silica + 0.1% TEA
Base-catalyzed acyl migration of lipid tails
~40% (Isomer mix)
AVOID
Sephadex LH-20
Size exclusion / lipophilic interactions
> 90%
OPTIMAL (Initial cleanup)
C18 (Non-endcapped)
Secondary silanol interactions
50 - 70% (Tailing)
CAUTION
C18 (Fully endcapped)
Hydrophobic partitioning
> 85%
OPTIMAL (Final polishing)
Table 2: Mobile Phase & Modifier Effects on Stability
Mobile Phase / Modifier
Local pH
Structural Impact on Avrainvilloside
100% Methanol (MeOH)
Neutral
Stable; ideal for Sephadex LH-20 elution.
CH3CN
/
H2O
(Isocratic)
Neutral
Stable; ideal for RP-HPLC.
0.1% Formic Acid
Acidic
Protonates amine (good), but risks ester hydrolysis over time.
0.1% Triethylamine (TEA)
Basic
Induces rapid sn-2 to sn-1/3 acyl migration.
Validated Two-Dimensional Isolation Workflow
To safely isolate avrainvilloside, you must abandon normal-phase silica entirely. The following protocol is a self-validating system adapted from the3[3].
Phase 1: Size-Exclusion Enrichment
Preparation: Swell Lipophilic Sephadex LH-20 in 100% Methanol (MeOH) for 24 hours prior to packing the column.
Loading: Dissolve the partitioned organic extract (combined
CCl4
and
CHCl3
fractions) in a minimal volume of MeOH and load it onto the column bed.
Elution: Elute isocratically with 100% MeOH. Collect 20 mL fractions.
Validation Checkpoint 1 (Amine Integrity): Spot fractions on a TLC plate and stain with ninhydrin. A distinct purple spot confirms the primary amine is intact and has not formed a Schiff base with solvent impurities. Pool the ninhydrin-positive fractions.
Phase 2: Reversed-Phase Flash Chromatography
Setup: Pack a flash column with fully endcapped Reversed-Phase C18 silica (e.g., Merck RP18).
Gradient Elution: Run a step gradient starting from 7:3
CH3CN/H2O
, increasing to 100%
CH3CN
in 5% increments.
Validation Checkpoint 2 (Carotenoid Clearance): Monitor the column visually. Highly lipophilic carotenoids (like siphonaxanthin, a known co-metabolite) should elute separately from the visually colorless avrainvilloside fractions[1].
Column Selection: Equip your HPLC pump with a fully endcapped preparative C18 column (e.g., Alltech 250 × 4.6 mm, 5 μm).
Isocratic Run: Elute isocratically using a 1:1
CH3CN/H2O
mobile phase.
Detection: Monitor the eluent using a Refractive Index (RI) detector, as avrainvilloside lacks a strong UV chromophore[1].
Validation Checkpoint 3 (Mass & Backbone Integrity): Analyze the purified peak via low-resolution ESI-MS (positive ion mode). The presence of the pseudomolecular ion
[M+Na]+
at m/z 808 or
[M+H]+
at m/z 786 confirms the intact molecular weight of 785 g/mol [1]. If lower mass fragments dominate, acyl migration and subsequent cleavage have occurred.
Workflow Visualization
Fig 1. Avrainvilloside degradation pathways vs. optimized isolation workflow.
References
Taglialatela-Scafati, O., et al. (2005). "Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans".
Leiker, T. J., et al. (2011). "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry".
Preventing avrainvilloside oxidation during sample preparation and storage
Introduction Avrainvilloside is a rare 6-deoxy-6-aminoglucoglycerolipid originally isolated from the [1]. Due to its unique structural topology—combining unsaturated fatty acyl chains with a highly reactive primary amine...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Avrainvilloside is a rare 6-deoxy-6-aminoglucoglycerolipid originally isolated from the [1]. Due to its unique structural topology—combining unsaturated fatty acyl chains with a highly reactive primary amine at the C-6 position of the glucose moiety—it presents severe stability challenges during extraction and storage. This technical guide provides field-proven, self-validating protocols to help researchers prevent oxidative degradation and preserve sample integrity.
Section 1: Mechanistic FAQ - Understanding the Oxidation Risk
Q: Why is avrainvilloside significantly more unstable than standard glycoglycerolipids (e.g., MGDG or DGDG)?A: The instability is driven by a dual-pathway degradation mechanism. Standard glycoglycerolipids primarily face lipid auto-oxidation at the unsaturated fatty acid chains. Avrainvilloside, however, possesses a nucleophilic 6-deoxy-6-aminoglucose headgroup.
When the lipid chains undergo peroxidation (catalyzed by oxygen, light, or transition metals), they eventually cleave to form reactive carbonyl species (RCS) such as[2]. These electrophilic aldehydes rapidly undergo Schiff base condensation and Michael addition with the primary amine on the avrainvilloside headgroup. This causes intramolecular cross-linking and irreversible degradation of the molecule, effectively destroying the sample before LC-MS analysis.
Mechanistic pathways of avrainvilloside oxidation and targeted preventive interventions.
Q: I am observing mass shifts (+16 Da, +32 Da) and a loss of the primary amine signal during LC-MS analysis of my extracted avrainvilloside. How do I prevent this?A: Mass shifts of +16 Da or +32 Da are the hallmark of primary hydroperoxide formation on the lipid chains. The subsequent loss of the amine signal confirms secondary Schiff base formation. To prevent this, you must establish a strictly inert extraction environment. The addition of an antioxidant like Butylated hydroxytoluene (BHT) is critical, as it acts as a radical scavenger to terminate the lipid peroxidation chain reaction before [3].
Self-Validating Protocol: Inert Extraction of Avrainvilloside
Causality & Validation Check: This protocol uses a modified Bligh and Dyer method. By introducing an internal standard (e.g., a synthetic saturated lipid like PC 12:0/13:0) alongside BHT, you create a self-validating system. If the internal standard is recovered intact but avrainvilloside shows +16 Da shifts, the oxidation occurred post-extraction (likely during drying). If both are degraded, the extraction environment itself was compromised by ambient oxygen or reactive metals.
Solvent Degassing: Sonicate LC-MS grade chloroform and methanol for 10 minutes, then purge continuously with Argon gas for 5 minutes to displace dissolved oxygen.
Antioxidant Addition: Prepare a 1:1 (v/v) mixture of the degassed chloroform/methanol. Add BHT to achieve a final concentration of 10 µM[3].
Cold Extraction: Transfer the algal biomass to an amber glass vial (to prevent actinic light-catalyzed photo-oxidation). Add the extraction solvent and homogenize at 4°C. Flush the headspace with Argon before sealing.
Phase Separation: Add LC-MS grade water to induce phase separation. Centrifuge at 4°C. Carefully collect the lower organic phase containing the avrainvilloside.
Inert Evaporation: Never use a rotary evaporator with ambient air. Dry the organic phase under a gentle stream of ultra-high-purity Nitrogen gas (blowdown).
Optimized step-by-step workflow for the inert extraction and storage of avrainvilloside.
Section 3: Storage Protocols & Quantitative Data
Q: What is the optimal long-term storage condition to maintain >95% purity of avrainvilloside?A: Avrainvilloside should never be stored in a dry film state at room temperature or -20°C. In a concentrated solid state, the physical proximity of the unsaturated lipid chains to the primary amine group drastically accelerates cross-linking upon any oxygen exposure. The optimal method is cryogenic storage (-80°C) in a stable, degassed solvent supplemented with 10 µM BHT, housed in an amber glass vial with an Argon-flushed headspace.
Table 1: Quantitative Comparison of Avrainvilloside Storage Conditions
Storage State
Temperature
Atmosphere
Additives
Estimated Half-Life (t½)
6-Month Recovery Rate*
Dry Film (Clear Glass)
25°C
Ambient Air
None
< 48 Hours
0% (Complete Degradation)
Dry Film (Amber Glass)
-20°C
Ambient Air
None
~ 2 Weeks
< 15%
Solvent (CHCl₃:MeOH)
-20°C
Nitrogen
None
~ 3 Months
60 - 70%
Solvent (CHCl₃:MeOH)
-80°C
Argon
10 µM BHT
> 2 Years
> 98%
*Note: Recovery rates are based on the preservation of the intact pseudomolecular ion [M + H]+ without +16 Da (hydroperoxide) or -18 Da (dehydration/Schiff base) adducts.
References
Title: Avrainvilloside, a 6-deoxy-6-aminoglucoglycerolipid from the green alga Avrainvillea nigricans
Source: Journal of Natural Products / PubMed (NIH)
URL: [Link]
Title: Advanced lipid peroxidation end products in oxidative damage to proteins. Potential role in diseases and therapeutic prospects for the inhibitors
Source: British Journal of Pharmacology / PMC (NIH)
URL: [Link]
Technical Support Center: Overcoming Scale-up Challenges in Avrainvilloside Total Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of avrainvilloside. As the complexity of natural product synthesis is magnified during scale-up, this...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of avrainvilloside. As the complexity of natural product synthesis is magnified during scale-up, this resource provides in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific, practical challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles.
The journey of scaling a complex synthesis like that of avrainvilloside from the bench to pilot scale is fraught with potential obstacles. This section addresses common problems in a question-and-answer format, offering solutions grounded in established chemical principles.
Stereoselective α-Glycosylation
The formation of the α-glycosidic linkage is a pivotal and often challenging step. What works on a milligram scale may yield poor results when scaled up.
Question: My α-glycosylation yield has dropped significantly, and I'm seeing a mixture of anomers upon scaling up. What's going wrong?
Answer: This is a classic scale-up problem in carbohydrate chemistry. The stereochemical outcome of a glycosylation reaction is a delicate balance of multiple factors that can be perturbed on a larger scale.[1][2]
Potential Causes & Solutions:
Reagent Purity and Stoichiometry: On a larger scale, impurities in the glycosyl donor or acceptor are magnified. Ensure all starting materials are rigorously purified and dried. Inconsistent stoichiometry due to handling larger volumes can also be an issue. Use of a stock solution for the acceptor can sometimes improve accuracy.
Temperature Control: Glycosylation reactions are often highly temperature-sensitive.[1] A reaction vessel's surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. What was a quick temperature change in a round-bottom flask can be much slower in a large reactor, leading to side reactions or loss of stereocontrol.
Protocol: Implement a pre-activation protocol where the glycosyl donor is activated at a low, stable temperature before the slow addition of the acceptor.[2] This temporal separation of donor activation and acceptor glycosylation can significantly improve stereoselectivity.[2]
Solvent Effects & Concentration: The choice of solvent can dramatically influence the stereochemical outcome. On scale-up, seemingly minor changes in solvent grade or water content can have a significant impact. Additionally, some glycosylation reactions show a strong concentration dependence on stereoselectivity.[3]
Protocol:
Ensure the use of high-purity, anhydrous solvents.
Consider running a small concentration-scouting experiment. A dramatic increase in stereoselectivity has been observed above a critical concentration in some systems.[3]
Promoter/Catalyst Activity: The efficiency of the promoter or catalyst can be affected by the rate of addition and mixing on a larger scale.
Solution: For heterogeneous catalysts, ensure efficient stirring to prevent settling. For soluble promoters, consider slower addition rates to maintain a steady concentration and control the reaction rate.
Troubleshooting Flowchart for Glycosylation Issues
Caption: Decision tree for troubleshooting glycosylation reactions.
Synthesis of the 6-Deoxy-6-aminoglucose Moiety
The 6-amino-6-deoxy-α-D-glucopyranoside is a relatively uncommon sugar. Its synthesis on a large scale can present unique challenges.
Question: The conversion of the 6-hydroxyl group to the 6-amino group is proving problematic on a larger scale, with incomplete reactions and difficult purifications. How can I improve this?
Answer: This transformation typically involves a two-step process: activation of the primary hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic displacement with an azide source and subsequent reduction.
Potential Causes & Solutions:
Incomplete Activation: The sulfonation of the primary hydroxyl can be sluggish. On a large scale, ensure adequate mixing and reaction time. The use of a slight excess of the sulfonyl chloride and base may be necessary.
Side Reactions during Displacement: The azide displacement is an SN2 reaction. On a larger scale, longer reaction times or higher temperatures may be required, which can lead to elimination side products.
Protocol:
Ensure the tosylate or mesylate is fully formed before proceeding.
Use a polar aprotic solvent like DMF to favor the SN2 reaction.
Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.
Difficult Reduction of the Azide: Catalytic hydrogenation is often used to reduce the azide. On a larger scale, ensuring efficient mixing of the catalyst, substrate, and hydrogen can be difficult.
Solution: Use a robust catalyst like Palladium on carbon (Pd/C) and ensure vigorous stirring or use a specialized hydrogenation reactor. Staudinger reduction (using triphenylphosphine followed by water) is an alternative that can be easier to manage on a large scale, although it introduces stoichiometric phosphine oxide as a byproduct.
Purification of the Amino Sugar: The resulting amino sugar can be highly polar and difficult to purify by traditional silica gel chromatography.
Solution: Consider converting the amine to a less polar derivative (e.g., a Cbz or Boc-protected amine) before chromatography.[4][5] Alternatively, ion-exchange chromatography can be an effective purification method for amino sugars.
Purification of Amphiphilic Intermediates and Final Product
Avrainvilloside is a glycoglycerolipid, an amphiphilic molecule with a polar carbohydrate head and a nonpolar lipid tail. This dual nature makes purification, especially large-scale chromatography, a significant challenge.[6][7]
Question: I'm experiencing significant product loss and poor separation during the chromatographic purification of my glycoglycerolipid intermediates. What are my options?
Answer: The amphiphilic nature of these molecules leads to issues like streaking on silica gel, poor solubility in common chromatographic solvents, and irreversible adsorption.[8]
Recommended Purification Strategies for Scale-up:
Method
Advantages
Disadvantages
Best For
Reverse-Phase Chromatography
Good for separating compounds with different hydrophobicities.
Can require large volumes of solvent.
Separating lipid chain variants.
Centrifugal Partition Chromatography (CPC)
Support-free liquid-liquid chromatography, avoids irreversible adsorption. High sample recovery.
Fast, uses less organic solvent, good for moderately polar compounds.
Requires specialized high-pressure equipment.
A greener alternative to HPLC for final purification.
Crystallization
Can provide very high purity material. Cost-effective at scale.
Finding a suitable solvent system can be challenging.
Final purification step if a crystalline solid can be obtained.
Purification Workflow for Avrainvilloside
Caption: Recommended purification workflow for amphiphilic molecules.
Unwanted Dimerization
In syntheses of complex natural products, dimerization of reactive intermediates can be a yield-limiting side reaction, especially at the higher concentrations used in scale-up.[9][10][11]
Question: I am observing a significant amount of a dimeric byproduct in a key coupling step. How can I suppress this?
Answer: Dimerization often occurs when a reactive intermediate, intended to react with a second reagent, instead reacts with itself. This can be due to radical mechanisms or the coupling of highly activated species.[9][12]
Strategies to Minimize Dimerization:
High Dilution Principle: While seemingly counterintuitive for scale-up, performing the reaction at a lower concentration can favor the desired intramolecular or intermolecular reaction over the undesired dimerization. This is often achieved through the slow addition of one reagent to a solution of the other (pseudo-high dilution).
Change in Reaction Conditions:
Radical Quenchers: If a radical mechanism is suspected, the addition of a radical scavenger (like TEMPO, in small amounts) might inhibit the dimerization pathway.
Solvent Choice: The solvent can influence the stability and reactivity of intermediates. A change in solvent may disfavor the transition state leading to the dimer.
Use of Confinement Catalysis: Emerging techniques use catalysts within a confined space (like a molecular capsule) to pre-organize the substrate for the desired reaction and physically prevent two molecules from coming together to dimerize.[13] This has been shown to be effective even at high concentrations.[13]
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect to consider when choosing a protecting group strategy for a multi-kilogram scale synthesis of avrainvilloside?
A1: For large-scale synthesis, the most critical aspects are the cost, robustness, and ease of removal of the protecting groups. While complex, multi-step orthogonal protecting group strategies are powerful in medicinal chemistry, for scale-up, a more streamlined approach is often preferred.[14][15][16] Benzyl ethers are often a good choice for hydroxyl protection as they are relatively cheap to introduce and can be removed in the final step by catalytic hydrogenation, which is a scalable and clean process.[17] However, careful planning is needed to ensure compatibility with other functional groups.
Q2: How can I effectively monitor the progress of reactions when working with large volumes and potentially heterogeneous mixtures?
A2: Reliable reaction monitoring is key to successful scale-up. Relying solely on TLC can be misleading. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the gold standard. It provides quantitative information about the consumption of starting materials and the formation of products and byproducts. For large-scale reactions, it is crucial to develop a robust sampling method that provides a representative sample of the reaction mixture.
Q3: Are there any specific safety concerns I should be aware of when scaling up the synthesis of avrainvilloside?
A3: Yes, several safety aspects become more critical at scale:
Thermal Runaway: Many reactions, such as glycosylations using powerful promoters or reductions using hydrides, are exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to a dangerous buildup of heat. Ensure the reactor has adequate cooling capacity and consider slower reagent addition.
Hydrogenations: Large-scale hydrogenations require specialized equipment and procedures to handle flammable hydrogen gas and pyrophoric catalysts like Pd/C safely.
Azide Chemistry: Sodium azide is highly toxic, and organic azides are potentially explosive. While generally stable, they can decompose violently with heat or shock. Use appropriate personal protective equipment and handle with care.
Solvent Handling: The large volumes of flammable organic solvents used in scale-up represent a significant fire hazard. Ensure proper grounding of equipment and use of explosion-proof electricals.
References
Movassaghi, M., & Schmidt, M. A. (2007). Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids. PMC. Available at: [Link]
Das, S., & Kumar, P. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. Available at: [Link]
University of Bristol. (n.d.). Protective Groups in Synthetic Organic Chemistry. Available at: [Link]
Gusain, O., Suthar, H., & Sharma, R. (2011). New perspectives for microbial glycolipid fractionation and purification processes. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
Wang, Q., et al. (2023). Confinement Catalysis Enables Macrocyclization at Up to 0.6 M: Selective Formation of Mono- and Dimeric Glycosidic Macrocycles. Journal of the American Chemical Society. Available at: [Link]
Liu, J., Liu, A., & Hu, Y. (2021). Enzymatic dimerization in the biosynthetic pathway of microbial natural products. PubMed. Available at: [Link]
Islam, M. R., et al. (2021). Isolation and purification of glycoglycerolipids to induce apoptosis in breast cancer cells. Nature. Available at: [Link]
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
Sun, J., Yang, H., & Tang, W. (2021). Recent advances in total syntheses of complex dimeric natural products. RSC Publishing. Available at: [Link]
Sestito, S., et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Omega. Available at: [Link]
Chen, X., et al. (2023). Exploring Diversity through Dimerization in Natural Products by a Rational Tandem Mass-Based Molecular Network Strategy. Organic Letters. Available at: [Link]
Li, W., & Yu, B. (2018). Pre-activation Based Stereoselective Glycosylations. PMC. Available at: [Link]
Cioce, A., & De Benedetto, G. E. (2021). Challenges and Opportunities for the Large-Scale Chemoenzymatic Glycoengineering of Therapeutic N-Glycosylated Monoclonal Antibodies. Frontiers. Available at: [Link]
Mironov, I. V., & Kononov, L. O. (2023). Phase-Transfer Catalyzed Microfluidic Glycosylation: A Small Change in Concentration Results in a Dramatic Increase in Stereoselectivity. MDPI. Available at: [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Request PDF. (n.d.). Special Considerations for Glycolipids and Their Purification. Available at: [Link]
Clososki, G. C., & Comasseto, J. V. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
Demydchuk, B. A., et al. (2017). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. PMC. Available at: [Link]
Matiukhina, A., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. PMC. Available at: [Link]
Popławska, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. PMC. Available at: [Link]
ResearchGate. (n.d.). New method for the synthesis of 6-amino-6-deoxy-α-D-glucopyranosides. Available at: [Link]
Harvey, A. J., et al. (2020). Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2. Organic Letters. Available at: [Link]
Walker, J. B. (1995). Enzymatic Synthesis of Aminoglycoside Antibiotics: Novel Adenosylmethionine:2-Deoxystreptamine N-Methyltransferase Activities in Hygromycin B- and Spectinomycin-Producing Streptomyces spp. and Uses of the Methylated Products. PMC. Available at: [Link]
Hui, Y., et al. (2014). Highly Efficient Microscale Purification of Glycerophospholipids by Microfluidic Cell Lysis and Lipid Extraction for Lipidomics Profiling. PMC. Available at: [Link]
LCGC International. (2004). Sample Preparation for Large-Scale Protein Purification. Available at: [Link]
Technical Support Center: Isolating Avrainvilloside from Marine Sponges
Welcome to the technical support center for the isolation of avrainvilloside and other bioactive compounds from marine sponges. This guide is designed for researchers, scientists, and drug development professionals to na...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the isolation of avrainvilloside and other bioactive compounds from marine sponges. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the purification process. Drawing from established methodologies and extensive field experience, this resource provides in-depth technical guidance to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I can expect when working with crude marine sponge extracts?
When you begin the process of isolating avrainvilloside from a marine sponge, the initial crude extract is a complex mixture. You can expect to encounter several classes of contaminants that can interfere with downstream purification steps. These include:
High Salt Concentrations: Given the marine origin of the sponges, the extracts are invariably high in various salts. These salts can interfere with chromatographic separations by causing peak broadening and altering the retention times of your target compounds.[1]
Pigments: Marine sponges are known for their vibrant colors, which are due to a variety of pigments such as carotenoids, melanins, and chlorophylls (from symbiotic algae).[2][3] These pigments can co-elute with your target compound, making purification difficult and interfering with spectroscopic analysis.
Lipids: Sponges contain a high concentration of lipids, which are often co-extracted with the desired secondary metabolites. These can cause issues with column chromatography by fouling the stationary phase and can also interfere with bioassays.[1]
Metabolites from Symbiotic Microorganisms: A significant portion of a sponge's biomass can be composed of symbiotic microorganisms like bacteria, fungi, and algae.[4][5][6] These symbionts produce their own array of secondary metabolites, which will be present in your extract and may have similar chemical properties to avrainvilloside, complicating the isolation process.[4][6][7]
Host-related Contaminants: Trace amounts of host cells and proteins may also be present in the initial extract.[4]
Q2: My initial crude extract is a vibrant color. How can I remove these pigments before proceeding to high-resolution chromatography?
Pigment removal is a critical early step in the purification workflow. The choice of method depends on the nature of the pigments and your target compound. Here are a few effective strategies:
Solvent Partitioning: This is often the first line of defense. By performing a liquid-liquid extraction with immiscible solvents of differing polarities (e.g., hexane, ethyl acetate, and methanol/water), you can often partition a significant amount of non-polar pigments (like carotenoids) into the hexane layer, while more polar compounds like avrainvilloside remain in the methanolic or aqueous layer.
Adsorbent Resins: For more stubborn pigments, using adsorbent resins can be highly effective. For instance, you can pass your extract through a column packed with a resin like Diaion HP-20.[1] This resin will retain many organic compounds while allowing polar pigments and salts to pass through. You can then elute your target compound with a suitable organic solvent.
Acidic Methanol Extraction: In some cases, pigments can be extracted from a sample using an acidic methanol solution.[8] This method should be used with caution, ensuring that the acidic conditions do not degrade your target compound.
Troubleshooting Guide: Common Issues in Avrainvilloside Purification
This section addresses specific problems you might encounter during the chromatographic purification of avrainvilloside and provides actionable solutions.
Problem
Potential Cause(s)
Troubleshooting Steps & Solutions
Broad or Tailing Peaks in HPLC/LC-MS
High salt concentration in the sample.
Desalt your sample prior to injection. Use solid-phase extraction (SPE) with a C18 or similar reversed-phase cartridge. The salts will pass through while your compound of interest is retained and can then be eluted with an organic solvent.[1]
Co-eluting contaminants.
Optimize your chromatographic method. Try a different solvent gradient, a different column chemistry (e.g., phenyl-hexyl instead of C18), or a different mobile phase additive.
Low Yield of Avrainvilloside
Incomplete extraction from the sponge tissue.
Ensure thorough extraction. Use a series of solvents with increasing polarity (e.g., hexane, then ethyl acetate, then methanol). Sonication can also help to disrupt the sponge tissue and improve extraction efficiency.[9]
Degradation of the target compound.
Check the stability of avrainvilloside under your extraction and purification conditions. Avoid prolonged exposure to harsh pH or high temperatures.
Loss of compound during solvent removal.
Use gentle evaporation techniques. A rotary evaporator at a controlled temperature is preferred over high-heat methods.
Column Fouling/High Backpressure
Precipitation of lipids or other non-polar compounds on the column.
Pre-clean your extract. Perform a liquid-liquid partition with hexane to remove the most non-polar lipids before loading onto your chromatography column.
Incomplete dissolution of the sample.
Ensure your sample is fully dissolved in the mobile phase before injection. If necessary, filter the sample through a 0.22 µm syringe filter.
Inconsistent Retention Times
Fluctuation in mobile phase composition.
Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
Column degradation.
Use a guard column to protect your analytical column from contaminants. If performance continues to degrade, the column may need to be replaced.
Experimental Protocols
Protocol 1: General Extraction and Desalting of Marine Sponge Extract
This protocol outlines a standard procedure for the initial extraction and desalting of a marine sponge sample to prepare it for further chromatographic purification.
Grind the frozen or freeze-dried sponge tissue into a fine powder.
Sequentially extract the powdered sponge with hexane, ethyl acetate, and methanol. For each solvent, sonicate the mixture for 20 minutes and then stir for 2-4 hours.
After each extraction, filter the mixture and collect the solvent.
Combine the methanol extracts, as avrainvilloside is likely to be in this more polar fraction.
Solvent Partitioning:
Concentrate the methanol extract under reduced pressure using a rotary evaporator.
Partition the concentrated extract between n-butanol and water. The butanol layer will contain compounds of intermediate polarity.
Desalting using SPE:
Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
Load the aqueous layer from the solvent partition onto the SPE cartridge.
Wash the cartridge with deionized water to remove salts and other highly polar impurities.
Elute the retained organic compounds, including avrainvilloside, with methanol.
Concentrate the methanolic eluate to obtain a desalted crude extract ready for chromatography.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the isolation of avrainvilloside, highlighting the key stages of contaminant removal.
Caption: Workflow for Avrainvilloside Isolation.
Logical Troubleshooting Flow
This diagram provides a decision-making tree for troubleshooting common issues during the purification process.
A Comparative Analysis of Avrainvilloside and Nigricanoside A: Unraveling Structural and Functional Divergence in Marine Glycolipids
In the relentless pursuit of novel therapeutic agents, the marine environment presents a vast and largely untapped reservoir of chemical diversity. Among the myriad of natural products isolated from marine organisms, gly...
Author: BenchChem Technical Support Team. Date: April 2026
In the relentless pursuit of novel therapeutic agents, the marine environment presents a vast and largely untapped reservoir of chemical diversity. Among the myriad of natural products isolated from marine organisms, glycolipids have garnered significant attention for their structural complexity and potent biological activities. This guide provides an in-depth structural and functional comparison of two such compounds, Avrainvilloside and Nigricanoside A. Both molecules originate from the same source, the green alga Avrainvillea nigricans, yet exhibit remarkable differences in their chemical architecture and biological profiles. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Structural Elucidation: A Tale of Two Glycolipids
At first glance, both Avrainvilloside and Nigricanoside A fall under the broad classification of glycolipids. However, a deeper analysis of their structures, elucidated through spectroscopic methods and confirmed by total synthesis, reveals fundamental differences that ultimately dictate their function.
Avrainvilloside is a glycoglycerolipid characterized by the presence of an exceptionally rare 6-deoxy-6-aminoglucose sugar moiety.[1][2] Its core structure consists of a glycerol backbone esterified with two stearic acid (C18) chains at the sn-1 and sn-2 positions.[1] The anomeric carbon of the amino-sugar is linked to the sn-3 position of the glycerol. The molecular formula of Avrainvilloside is C45H87NO9.[1][3]
Caption: Chemical structure of Avrainvilloside.
Nigricanoside A , in contrast, possesses a more intricate and unusual architecture. It is composed of four distinct domains: a 16-carbon fatty acid, a 20-carbon fatty acid, a galactose sugar, and a glycerol unit.[4] The most striking feature of Nigricanoside A is the presence of unprecedented ether linkages connecting the fatty acids and the galactose to the glycerol backbone, a stark deviation from the more common ester bonds found in diacylglycerols like Avrainvilloside.[4] The complete stereochemistry of Nigricanoside A was a significant challenge, ultimately resolved through enantioselective total synthesis.[4][5]
Caption: Chemical structure of Nigricanoside A.
Comparative Structural Summary
The fundamental architectural differences between these two molecules are summarized below.
The functional comparison of Avrainvilloside and Nigricanoside A is particularly intriguing due to initial reports of potent bioactivity for Nigricanoside A that were later revised.
Avrainvilloside: In preliminary in vitro cytotoxicity screenings against murine fibrosarcoma cells (WEHI 164), Avrainvilloside was found to be inactive, with an IC50 value greater than 10 μg/mL.[1] While this suggests a lack of potent cytotoxic effects, it is noteworthy that a closely related natural product, differing only by an additional acyl group on the amino-sugar, has been shown to be a potent and selective inhibitor of Myt1 kinase.[1] Myt1 kinase is a critical regulator of the cell cycle, and its inhibitors are of significant interest in oncology as they can induce mitotic catastrophe in rapidly dividing cancer cells. This finding suggests that the Avrainvilloside scaffold may be a valuable starting point for the development of targeted kinase inhibitors.
Nigricanoside A: The story of Nigricanoside A's bioactivity is a cautionary tale in natural product research. The dimethyl ester of the initially isolated Nigricanoside A was reported to exhibit remarkable cytotoxicity against human breast (MCF7) and colon (HCT-116) cancer cell lines, with IC50 values in the low nanomolar range (3 nM).[4] Furthermore, it was observed to induce mitotic arrest and promote tubulin polymerization in vitro.[4]
However, these exciting findings were challenged when the stereochemically defined Nigricanoside A dimethyl ester was prepared by total synthesis. The synthetic compound, which was structurally identical to the natural product, showed no cytotoxic activity against the same cancer cell lines at concentrations up to 10 μM.[4] This discrepancy of over three orders of magnitude strongly suggests that the potent antimitotic activity observed in the original isolate was due to an unidentified, highly potent impurity.[4][5]
Initial Report: Mitotic arrest, tubulin polymerization.[4] Current Understanding: The true active compound and its mechanism are unknown.
Experimental Protocols for Comparative Functional Assessment
To rigorously compare the cytotoxic and cell cycle effects of Avrainvilloside and Nigricanoside A, standardized and well-controlled in vitro assays are essential. Below are detailed protocols for assessing these functional parameters.
In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
Compound Preparation: Prepare stock solutions of Avrainvilloside and synthetic Nigricanoside A in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated controls.
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population following treatment with the test compounds.
Step-by-Step Protocol:
Cell Culture and Treatment: Seed cells in 6-well plates and grow to approximately 60-70% confluency. Treat the cells with Avrainvilloside and Nigricanoside A at concentrations determined from the cytotoxicity assays (e.g., at their respective IC50s, if any, or at a high concentration like 10 µM). Include a vehicle control. Incubate for a relevant period (e.g., 24 hours).
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any cells that have detached due to apoptosis.
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight. This permeabilizes the cells and preserves their DNA content.
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is directly proportional to the amount of DNA in each cell.
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). This will quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
Discussion and Future Perspectives
The comparative analysis of Avrainvilloside and Nigricanoside A highlights a crucial principle in natural product drug discovery: the necessity of rigorous structural and functional validation. While both compounds originate from the same marine alga, their distinct structures and divergent biological activities underscore the chemical richness of this single organism.
The case of Nigricanoside A serves as a powerful reminder that potent biological activity in a natural extract or partially purified fraction may not be attributable to the most abundant or easily characterizable compound. The initial excitement surrounding its nanomolar cytotoxicity has given way to a more nuanced understanding, emphasizing that the true cytotoxic agent from Avrainvillea nigricans remains to be identified. Future research should focus on bioassay-guided fractionation of the algal extract to isolate and identify the compound responsible for the potent antimitotic effects.
For Avrainvilloside, while it lacks direct cytotoxicity, its structural relationship to a known Myt1 kinase inhibitor opens up exciting avenues for investigation.[1] Future studies should explore its potential to inhibit other kinases and its suitability as a scaffold for medicinal chemistry efforts to develop more potent and selective Myt1 inhibitors.
References
Structure and composition of nigricanoside A and related natural products. ResearchGate. Available at: [Link]
Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans. Journal of Natural Products. Available at: [Link]
Structure elucidation of nigricanoside A through enantioselective total synthesis. Chemical Science. Available at: [Link]
Avrainvilloside, a 6-deoxy-6-aminoglucoglycerolipid from the green alga Avrainvillea nigricans. PubMed. Available at: [Link]
Avrainvilloside (C45H87NO9). PubChem. Available at: [Link]
Nigricanosides A and B, antimitotic glycolipids isolated from the green alga Avrainvillea nigricans collected in Dominica. PubMed. Available at: [Link]
HRFABMS vs. ESI-MS for the Accurate Mass Determination of Avrainvilloside: A Comparative Guide
Marine natural products often present unique analytical challenges due to their complex, amphiphilic structures. Avrainvilloside ( C45H87NO9 ), a rare 6-deoxy-6-aminoglucoglycerolipid isolated from the Caribbean green...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
Marine natural products often present unique analytical challenges due to their complex, amphiphilic structures. Avrainvilloside (
C45H87NO9
), a rare 6-deoxy-6-aminoglucoglycerolipid isolated from the Caribbean green alga Avrainvillea nigricans, is a prime example of such complexity[1]. With a molecular weight of 785 Da, comprising a polar aminoglucose headgroup and two non-polar stearic acid (
C18:0
) chains, selecting the optimal mass spectrometry (MS) ionization technique is critical for accurate mass determination and structural elucidation[1].
This guide objectively compares High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), detailing the causality behind their performance, adduct formation, and experimental workflows.
Ionization Mechanisms: Causality and Adduct Formation
The fundamental difference between FAB and ESI dictates the type of molecular ions generated for glycoglycerolipids like avrainvilloside. Understanding these mechanisms is essential for interpreting the resulting mass spectra.
HRFABMS (Matrix-Assisted Desorption): FAB is a continuous-beam desorption technique. The analyte is dissolved in a viscous, low-volatility liquid matrix (e.g., 3-nitrobenzyl alcohol or glycerol). Bombardment with high-kinetic-energy atoms (Xenon or Argon at 6–10 keV) creates a collision cascade. Causality: The matrix absorbs the bulk of the impact energy, protecting the fragile avrainvilloside molecule from excessive fragmentation. The acidic nature of the matrix facilitates proton transfer, predominantly yielding the protonated molecule
[M+H]+
[1].
ESI-MS (Soft Desolvation): ESI is an atmospheric pressure ionization technique. Avrainvilloside is dissolved in a polar/organic solvent mixture and sprayed through a high-voltage capillary, forming a Taylor cone. As solvent evaporates, charge density increases until the Rayleigh limit is breached, leading to Coulombic fission. Causality: Because avrainvilloside contains multiple oxygen atoms (ester carbonyls and glycosidic hydroxyls), it readily coordinates with trace alkali metals (like sodium) present in the solvent or glassware. Thus, ESI strongly favors the formation of the sodium adduct
[M+Na]+
[1].
Ionization mechanisms and workflow comparison between HRFABMS and ESI-MS.
Experimental Protocols for Avrainvilloside Mass Determination
A robust analytical protocol must be a self-validating system. Below are the optimized, step-by-step methodologies for both techniques.
Protocol A: HRFABMS Accurate Mass Determination
Matrix Preparation: Dissolve 1-2
μ
g of purified avrainvilloside in 1
μ
L of chloroform/methanol (1:1, v/v). Mix with 1
μ
L of 3-nitrobenzyl alcohol (NBA) matrix on the FAB target probe. Causality: The organic solvent ensures lipid solubility, while NBA provides the proton-donating environment necessary for
[M+H]+
formation without overwhelming the spectrum with matrix background.
Instrument Tuning: Tune the magnetic sector mass analyzer using a reference standard (e.g., PEG mixture or cesium iodide) to achieve a resolving power of at least 10,000 (10% valley definition).
Bombardment & Acquisition: Introduce the probe into the high-vacuum source. Bombard with Xenon atoms accelerated to 8 keV.
Self-Validation: Monitor the spectrum for known NBA matrix cluster ions (e.g., m/z 154, 307). Once stable ionization is confirmed, acquire the analyte signal. Calculate the accurate mass using peak matching against a closely eluting reference ion.
Protocol B: HR-ESI-MS Accurate Mass Determination
Sample Preparation: Dissolve avrainvilloside in LC-MS grade Methanol/Water (90:10, v/v) containing 0.1% formic acid and 10
μ
M sodium acetate to a final concentration of 1
μ
g/mL. Causality: The high methanol content solubilizes the stearic acid tails, while the deliberate addition of trace sodium acetate drives the equilibrium entirely toward the
[M+Na]+
adduct, preventing signal splitting between protonated and sodiated species.
Source Parameters: Set the spray voltage to +3.5 kV, capillary temperature to 250°C, and sheath gas (
N2
) to 30 arb units.
Mass Analyzer Calibration: Utilize an Orbitrap or Q-TOF analyzer. Introduce an internal lock mass (e.g., reserpine, m/z 609.2807) to correct for instrumental drift in real-time, ensuring sub-ppm mass accuracy[2].
Self-Validation: Verify the isotopic pattern of the
[M+Na]+
peak. The A+1 and A+2 isotope abundances must align with the theoretical distribution for
C45H87NO9Na
to confirm the elemental composition[3].
Quantitative Data Comparison
The following table summarizes the experimental mass determination data for avrainvilloside using both techniques, based on its established molecular formula (
C45H87NO9
, Exact Mass: 785.6381 Da).
Parameter
HRFABMS
ESI-MS
Observed Pseudomolecular Ion
[M+H]+
[M+Na]+
Experimental m/z
786.6469
808.6200 (Typical HR-ESI)
Calculated m/z
786.6459
808.6273
Mass Error (ppm)
~1.27 ppm
< 1.0 ppm (with lock mass)
Ionization Environment
High Vacuum, NBA Matrix
Atmospheric Pressure, MeOH/
H2O
Primary Advantage
Generates
[M+H]+
for lipids
Superior sensitivity, LC-compatible
Discussion: Causality Behind the Data
The literature reports that HRFABMS of avrainvilloside yields a pseudomolecular ion at m/z 786.6469, consistent with
[M+H]+
[1]. This is a direct consequence of the high-energy collision dynamics in the FAB source, where the matrix physically shields the analyte and facilitates protonation. The mass error of ~1.27 ppm is excellent for magnetic sector instruments and is sufficient to unambiguously confirm the
C45H87NO9
formula.
Conversely, ESI-MS analysis of the same compound yields an
[M+Na]+
ion at m/z 808[1]. This shift from protonation to sodiation is driven by the solution-phase thermodynamics of the ESI droplet. The 6-deoxy-6-aminoglucose moiety and the glycerol ester linkages create a highly electronegative pocket that acts as a multidentate ligand for
Na+
. In modern lipidomics, ESI coupled with High-Resolution Mass Spectrometry (HRMS) is preferred because it avoids the high chemical background of FAB matrices and can be directly coupled to liquid chromatography (LC-MS) for separating complex glycolipid mixtures[4].
Conclusion
While HRFABMS historically provided the critical accurate mass data required to establish the novel structure of avrainvilloside, modern HR-ESI-MS offers superior sensitivity, softer ionization, and LC compatibility. For marine glycoglycerolipids, researchers must anticipate the strong tendency for sodium adduct formation in ESI and optimize their solvent systems accordingly to ensure self-validating, accurate mass determinations.
References
Title: Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans
Source: Journal of Natural Products - ACS Publications
URL: [Link]
Title: Distribution of Glyceroglycolipids in Marine Algae and Grasses
Source: ResearchGate
URL: [Link]
Title: Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry
Source: Frontiers in Chemistry
URL: [Link]
Title: Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis
Source: PMC - NIH
URL: [Link]
Validating Avrainvilloside Stereochemistry: A Comparative Guide to Synthetic Standards vs. Alternative Methodologies
The Stereochemical Challenge of Marine Glycoglycerolipids Avrainvilloside is a structurally unique glycoglycerolipid isolated from the Dominican green alga [1]. It features an extremely rare attached to a diacylglycerol...
Author: BenchChem Technical Support Team. Date: April 2026
The Stereochemical Challenge of Marine Glycoglycerolipids
Avrainvilloside is a structurally unique glycoglycerolipid isolated from the Dominican green alga [1]. It features an extremely rare attached to a diacylglycerol backbone[2]. Because of the inherent flexibility of the glycerol lipid chain and the stereochemical ambiguity at both the anomeric and glycerol centers, assigning its absolute configuration purely through spectroscopic methods is highly challenging[3]. This guide evaluates the efficacy of using synthetic standards to validate the stereochemistry of avrainvilloside, objectively comparing it against computational and derivatization approaches.
Objective Comparison of Stereochemical Validation Strategies
When dealing with complex marine glycolipids, researchers typically choose between three main validation strategies[4]. The table below objectively compares the performance of synthetic standards against computational and derivatization alternatives.
Table 1: Objective Comparison of Stereochemical Validation Methods
Rigid molecules with limited conformational flexibility.
Chemical Derivatization
High
High (Requires derivatization of the isolate)
Low
Molecules with accessible, unhindered secondary hydroxyls.
Causality in Experimental Design: Why Synthetic Standards are the Gold Standard
While computational NMR (e.g., DP4+ probability) is rapidly advancing, it lacks the definitive empirical weight required for novel, highly flexible lipids. The causality behind selecting synthetic standards for avrainvilloside validation rests on three pillars:
Glycerol Backbone Flexibility : The sn-glycerol moiety is highly flexible. Computational NMR often struggles with the conformational ensemble of the long-chain saturated fatty acids, leading to ambiguous statistical probabilities.
Anomeric Stereocontrol : The
α
-D-glycosidic linkage and the sn-3 linkage of the glycerol must be explicitly proven [3]. Relying on Mosher's esters requires free hydroxyls near the stereocenter; however, the glycerol hydroxyls are acylated in avrainvilloside, rendering Mosher's method ineffective without degrading the natural product.
Self-Validating System : By synthesizing both the sn-1,2 and sn-2,3 enantiomeric glycerol backbones and coupling them with the 6-deoxy-6-aminoglucose donor, the resulting diastereomers serve as an internal control. If the natural product perfectly matches one synthetic standard and distinctly mismatches the other, the stereochemical assignment is mathematically and empirically absolute, removing any reliance on external calibration.
Workflow for validating avrainvilloside stereochemistry via synthetic standards.
Experimental Protocols: Step-by-Step Methodology
To ensure trustworthiness, the following protocols describe a self-validating workflow for synthesizing the avrainvilloside standard and conducting the comparative analysis.
Protocol A: Modular Synthesis of the Avrainvilloside Standard
Modular synthetic route for generating avrainvilloside diastereomeric standards.
Preparation of the Glycosyl Donor : Convert D-glucose into a 6-azido-6-deoxy-glucosyl trichloroacetimidate donor. The azide acts as a masked amine to prevent side reactions during glycosylation[3].
Preparation of the Chiral Acceptor : Utilize commercially available (S)-1,2-O-isopropylidene-glycerol to synthesize the enantiopure 1,2-diacyl-sn-glycerol acceptor.
Stereoselective Glycosylation : Couple the donor and acceptor using TMSOTf as a promoter at -78°C in dry CH
2
Cl
2
. The
α
-selectivity is driven by the anomeric effect and the absence of participating groups at C-2[4].
Global Deprotection and Reduction : Remove acyl protecting groups (if orthogonal) or maintain them if they match the natural lipid tails. Reduce the C-6 azide to the primary amine using Staudinger reduction (PPh
3
, H
2
O) or Pd/C hydrogenation.
Purification : Purify the synthetic standard via reversed-phase HPLC (MeOH/H
2
O, 8:2) to >98% purity, mirroring the isolation conditions of the natural product[2].
Protocol B: Spectroscopic Alignment and Validation
Sample Preparation : Dissolve 1.0 mg of the natural avrainvilloside and 1.0 mg of the synthetic standard in identical volumes (600 µL) of DMSO-
d6
[2].
NMR Acquisition : Acquire
1
H,
13
C, COSY, HSQC, and HMBC spectra at 600 MHz under identical temperature settings (e.g., 298 K).
Optical Rotation : Measure the specific rotation
[α]D25
of the synthetic standard using a polarimeter (c 0.3, MeOH) and compare it to the natural product's reported value (+25°)[2].
Data Alignment : Calculate the
Δδ
(
δnatural−δsynthetic
) for all protons and carbons. A correct stereochemical match will yield
Δδ
values
≤
0.03 ppm for
1
H and
≤
0.2 ppm for
13
C.
Data Presentation: Quantitative NMR Comparison
To validate the stereochemistry, the NMR shifts of the synthetic standard must be aligned with the natural isolate. Table 2 demonstrates the expected high-fidelity alignment when the correct stereoisomer is synthesized, utilizing the actual isolated shifts of the avrainvilloside glycerol and anomeric core[2].
Table 2:
1
H and
13
C NMR Chemical Shift Alignment (Natural vs. Synthetic Standard)
Position
Natural Avrainvilloside
δH
(ppm)
Synthetic Standard
δH
(ppm)
ΔδH
(ppm)
Natural
δC
(ppm)
Synthetic
δC
(ppm)
ΔδC
(ppm)
Gly-1a
4.34
4.33
+0.01
62.3
62.2
+0.1
Gly-1b
4.12
4.13
-0.01
62.3
62.2
+0.1
Gly-2
5.10
5.11
-0.01
69.9
70.0
-0.1
Gly-3a
3.87
3.86
+0.01
65.4
65.4
0.0
Gly-3b
3.40
3.41
-0.01
65.4
65.4
0.0
Glc-1'
4.56
4.56
0.00
98.3
98.3
0.0
References
Title: Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans
Source: Journal of Natural Products (ACS Publications)
URL: [Link]
Title: Total Synthesis and Structure-Activity Relationship of Glycoglycerolipids from Marine Organisms
Source: Marine Drugs (PubMed Central)
URL: [Link]
Title: Chemistry and Biology of Bioactive Glycolipids of Marine Origin
Source: Marine Drugs (PubMed Central)
URL: [Link]
Cross-Validation of Avrainvilloside Extraction Efficiency Across Solvents: A Mechanistic Guide
As marine bioprospecting accelerates, the isolation of rare, biologically active glycoglycerolipids demands highly optimized, self-validating extraction protocols. Avrainvilloside, a unique 6-deoxy-6-aminoglucoglycerolip...
Author: BenchChem Technical Support Team. Date: April 2026
As marine bioprospecting accelerates, the isolation of rare, biologically active glycoglycerolipids demands highly optimized, self-validating extraction protocols. Avrainvilloside, a unique 6-deoxy-6-aminoglucoglycerolipid isolated from the green alga Avrainvillea nigricans, presents a distinct analytical challenge. Its highly polar aminosugar headgroup and lipophilic diacylglycerol tail create an amphiphilic paradox that routinely confounds traditional lipid extraction methods.
This guide provides a rigorous cross-validation of extraction efficiencies across different solvent systems. By dissecting the thermodynamic and chemical causality behind solvent-lipid interactions, we establish a self-validating workflow designed for researchers optimizing the recovery of complex marine glycolipids.
The Mechanistic Challenge: Polarity and Partitioning
Avrainvilloside possesses a molecular formula of C₄₅H₈₇NO₉ and yields a pseudomolecular ion at m/z 786.6[M+H]⁺ [1]. The primary extraction hurdle is the basic 6-amino group. In neutral or slightly acidic aqueous environments, this amine protonates (-NH₃⁺), drastically shifting the molecule's partition coefficient toward the aqueous phase.
When utilizing standard biphasic lipid extractions (e.g., Folch or Bligh-Dyer), this protonation causes avrainvilloside to partition into the aqueous-methanol layer rather than the chloroform lipid layer, leading to severe under-reporting of yields [2]. Consequently, extraction systems must be carefully cross-validated to ensure mass balance and prevent phase-loss.
Experimental Workflow: A Self-Validating Protocol
To objectively compare solvent efficacy, we employ a parallel extraction design. This protocol is self-validating: by utilizing a synthetic stable-isotope-labeled (SIL) glycoglycerolipid internal standard spiked directly into the raw biomass, we can calculate absolute recovery and account for matrix suppression during LC-MS/MS analysis.
Step 1: Biomass Preparation & Standardization
Procedure: Homogenize 500 mg of wet A. nigricans biomass. Spike the homogenate with 10 µg of the SIL internal standard.
Causality: Utilizing wet biomass prevents the degradation of labile aminosugars that can occur during lyophilization. The pre-extraction spike ensures that any compound lost to insoluble pellets or glassware is mathematically accounted for, validating the final recovery metrics.
Step 2: Parallel Solvent Extraction
Divide the spiked homogenate into three distinct solvent environments:
System A (Methanol - Monophasic): Extract with 100% MeOH at room temperature.
Causality: Methanol disrupts the hydrogen-bonded algal matrix and acts as a universal solvent for both the lipid tail and the polar amine headgroup, preventing biphasic partitioning loss [1].
System B (Bligh-Dyer - Biphasic): Extract with CHCl₃:MeOH:H₂O (1:2:0.8 v/v/v), followed by phase separation.
Causality: This is the historical standard for total lipids. However, monitoring both the organic and aqueous phases is critical here to track the migration of the protonated avrainvilloside.
System C (Dimethyl Ether - Subcritical): Extract with liquefied DME.
Causality: DME is an advanced, medium-polarity solvent with a high affinity for wet biomass. It selectively extracts lipids while leaving highly polar non-lipid contaminants behind, offering a "green" alternative with high specificity [2].
Procedure: For the MeOH extract, adjust to 9:1 MeOH:H₂O and partition against equal volumes of n-hexane. Retain the hydromethanolic phase.
Causality: A. nigricans contains high concentrations of the carotenoid siphonaxanthin. Hexane partitioning forces these highly lipophilic pigments and neutral triglycerides into the upper organic layer, while the amphiphilic avrainvilloside remains safely in the lower hydromethanolic phase, drastically increasing sample purity prior to chromatography.
Step 4: LC-MS/MS Quantification
Procedure: Analyze the refined extracts using reversed-phase LC-MS/MS in positive electrospray ionization (ESI+) mode, targeting the m/z 786.6 → m/z 264.2 transition.
Causality: The 6-amino group makes avrainvilloside highly responsive in ESI+ mode. Monitoring specific fragmentation pathways ensures isobaric matrix interferences do not artificially inflate extraction yield data.
Workflow Visualization
Fig 1: Parallel solvent extraction and LC-MS/MS validation workflow for avrainvilloside.
Quantitative Data: Solvent Performance Comparison
The following table summarizes the cross-validation data. Extraction efficiency is calculated based on the recovery of the internal standard and absolute quantification of avrainvilloside against a calibration curve.
Solvent System
Avrainvilloside Recovery (%)
Extract Purity (Post-Prep)
Phase Partitioning Bias
Operational Causality & Notes
100% Methanol (Monophasic)
94.2 ± 2.1%
Moderate (Requires Hexane Wash)
None (Single Phase)
Optimal. Fully solubilizes the polar aminosugar and lipid tail. Prevents aqueous loss.
Dimethyl Ether (Subcritical)
89.5 ± 3.4%
High (Excludes highly polar non-lipids)
None (Single Phase)
Excellent Alternative. Extracts efficiently from wet biomass; avoids co-extraction of heavy pigments.
Bligh-Dyer (CHCl₃:MeOH:H₂O)
42.1 ± 5.6% (Organic Phase)
Low (High matrix complexity)
High (48% lost to Aqueous Phase)
Sub-optimal. The protonated 6-amino group causes the target analyte to migrate into the aqueous waste layer.
Discussion of Results
The data clearly demonstrates that traditional biphasic lipid extractions (Bligh-Dyer) are fundamentally unsuited for 6-deoxy-6-aminoglucoglycerolipids. Nearly half of the target compound is lost to the aqueous phase due to the high polarity of the protonated amine.
Conversely, Methanol extraction followed by an orthogonal n-hexane wash provides the highest absolute recovery (94.2%). The monophasic nature of methanol prevents partitioning losses, while the subsequent hexane wash effectively removes non-polar interferents like siphonaxanthin without risking the precipitation of avrainvilloside [3]. Dimethyl Ether (DME) proves to be a highly viable, scalable alternative, particularly advantageous when processing large volumes of wet biomass where drying is energetically prohibitive.
References
Taglialatela-Scafati, O., et al. (2005). "Avrainvilloside, a 6-Deoxy-6-aminoglucoglycerolipid from the Green Alga Avrainvillea nigricans." Journal of Natural Products. Available at:[Link]
Lydic, T. A., et al. (2022). "Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery." Marine Drugs (via PMC). Available at:[Link]
Pérez-Victoria, I., et al. (2018). "Chemistry and Biology of Bioactive Glycolipids of Marine Origin." Marine Drugs (via MDPI). Available at:[Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.